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Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This molecule incorporates three k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This molecule incorporates three key structural motifs—a nitroaromatic system, a pyrazole ring, and a strained oxetane ring—each contributing to a unique and complex fragmentation landscape. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel heterocyclic compounds. By dissecting the fragmentation mechanisms of each component and their interplay, this guide offers a predictive framework for identifying this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction: Structural and Chemical Context

4-nitro-1-(oxetan-3-yl)-1H-pyrazole is a unique heterocyclic compound featuring a five-membered aromatic pyrazole ring, a nitro group at the 4-position, and an oxetane ring N-substituted at the 3-position. The energetic instability of the molecular ion formed under electron ionization (EI) conditions leads to a series of fragmentation events that serve as a molecular fingerprint.[1] Understanding these pathways is critical for unambiguous structural confirmation.

The fragmentation is primarily dictated by the following features:

  • The Nitroaromatic Pyrazole Core: The nitro group is a strong electron-withdrawing group that significantly influences the electronic structure of the pyrazole ring. Nitroaromatic compounds are known for characteristic losses of nitrogen oxides.[2][3]

  • The N-Substituted Pyrazole Ring: The pyrazole ring itself is prone to ring cleavage, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).[4][5]

  • The Strained Oxetane Ring: The four-membered oxetane ring is strained and can undergo characteristic ring-opening and fragmentation, often initiated by cleavage adjacent to the oxygen atom (α-cleavage) or through transannular cleavage.[6][7]

This guide will systematically explore the fragmentation pathways originating from each of these structural elements.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon electron ionization, the 4-nitro-1-(oxetan-3-yl)-1H-pyrazole molecule (Molecular Weight: 184.15 g/mol ) will form a molecular ion ([M]•+) at an m/z of 184. This odd-electron ion is energetically unstable and will undergo a cascade of fragmentation reactions to produce more stable even-electron and odd-electron fragment ions.[8][9]

The primary fragmentation pathways are anticipated to involve:

  • Cleavage of the nitro group.

  • Fragmentation of the oxetane ring.

  • Cleavage of the bond between the pyrazole and oxetane rings.

  • Subsequent fragmentation of the pyrazole ring.

Fragmentation Initiated by the Nitro Group

The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of small, neutral radical species.[10] For the molecular ion of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, two primary losses are expected:

  • Loss of Nitrogen Dioxide (NO₂•): A common pathway for nitroaromatics is the homolytic cleavage of the C-N bond, resulting in the expulsion of a nitrogen dioxide radical (•NO₂, 46 u). This leads to the formation of an even-electron cation at m/z 138 .

    • [M]•+ (m/z 184) → [M - NO₂]⁺ (m/z 138) + NO₂•

  • Loss of Nitric Oxide (NO•): Another characteristic fragmentation is the loss of a nitric oxide radical (•NO, 30 u), which often involves a rearrangement. This would produce an odd-electron fragment ion at m/z 154 .

    • [M]•+ (m/z 184) → [M - NO]•+ (m/z 154) + NO•

The relative abundance of these fragments will depend on the stability of the resulting ions. The loss of NO₂ is often a very prominent peak in the mass spectra of nitroaromatic compounds.[3]

Fragmentation of the Oxetane Ring

The strained oxetane ring is susceptible to fragmentation, which can occur either before or after the loss of the nitro group. The primary mechanisms for cyclic ether fragmentation are α-cleavage and inductive cleavage.[6]

  • Loss of Formaldehyde (CH₂O): A plausible pathway involves the cleavage of the oxetane ring to eliminate a neutral molecule of formaldehyde (CH₂O, 30 u). This would lead to a fragment at m/z 154 .

    • [M]•+ (m/z 184) → [C₅H₄N₃O]•+ (m/z 154) + CH₂O

  • Loss of Ethylene (C₂H₄): Transannular cleavage of the oxetane ring can lead to the expulsion of an ethylene molecule (C₂H₄, 28 u), resulting in a fragment ion at m/z 156 .[6]

    • [M]•+ (m/z 184) → [C₄H₄N₃O₂]•+ (m/z 156) + C₂H₄

Cleavage of the Pyrazole-Oxetane Bond

The bond connecting the pyrazole nitrogen and the oxetane carbon is a point of potential cleavage. This can result in the formation of ions corresponding to each of the two ring systems.

  • Formation of the 4-nitropyrazole radical cation: Cleavage of the N-C bond can generate the 4-nitropyrazole radical cation at m/z 113 . The corresponding neutral fragment would be oxetene (C₃H₄O).

    • [M]•+ (m/z 184) → [C₃H₃N₃O₂]•+ (m/z 113) + C₃H₄O

  • Formation of the oxetan-3-yl cation: Alternatively, charge retention on the oxetane fragment would produce the oxetan-3-yl cation at m/z 57 .

    • [M]•+ (m/z 184) → [C₃H₅O]⁺ (m/z 57) + C₃H₂N₃O₂•

Secondary Fragmentation Pathways

The primary fragment ions will undergo further fragmentation, leading to a series of smaller ions that are also characteristic of the molecule's structure.

  • Fragmentation of the [M - NO₂]⁺ ion (m/z 138): This ion, corresponding to 1-(oxetan-3-yl)-1H-pyrazole, can undergo cleavage of the oxetane ring. For instance, the loss of ethylene (28 u) would yield a fragment at m/z 110 .

  • Fragmentation of the 4-nitropyrazole ion (m/z 113): This ion can exhibit the characteristic fragmentation of nitropyrazoles, including the loss of NO• (30 u) to give an ion at m/z 83 , or the loss of NO₂• (46 u) to yield an ion at m/z 67 .[5][11] The pyrazole ring itself may then fragment by losing HCN (27 u).

Summary of Predicted Key Fragments

The following table summarizes the most probable key fragments for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole and their proposed origins.

m/zProposed IdentityOrigin
184[M]•+Molecular Ion
156[M - C₂H₄]•+Loss of ethylene from oxetane
154[M - NO]•+ or [M - CH₂O]•+Loss of NO from nitro group or formaldehyde from oxetane
138[M - NO₂]⁺Loss of NO₂ from nitro group
113[4-nitro-1H-pyrazole]•+Cleavage of N-C bond between rings
83[C₃H₃N₂O]⁺Loss of NO from m/z 113
67[C₃H₃N₂]⁺Loss of NO₂ from m/z 113
57[Oxetan-3-yl]⁺Cleavage of N-C bond between rings

Hypothetical Experimental Protocol: GC-MS Analysis

To acquire the mass spectrum of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, a standard gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization would be appropriate.

Protocol Steps:
  • Sample Preparation: Dissolve 1-2 mg of the analyte in a high-purity volatile solvent, such as ethyl acetate or dichloromethane, to a final concentration of approximately 100 µg/mL.[3]

  • GC Separation:

    • Instrument: Agilent 8890 GC System (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Instrument: Agilent 5977B MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

Fragmentation_Pathway M [M]•+ m/z 184 F156 [M - C₂H₄]•+ m/z 156 M->F156 - C₂H₄ F154 [M - NO]•+ m/z 154 M->F154 - NO• F138 [M - NO₂]⁺ m/z 138 M->F138 - NO₂• F113 [4-nitropyrazole]•+ m/z 113 M->F113 - C₃H₄O F57 [Oxetan-3-yl]⁺ m/z 57 M->F57 - C₃H₂N₃O₂• F83 [C₃H₃N₂O]⁺ m/z 83 F113->F83 - NO• F67 [C₃H₃N₂]⁺ m/z 67 F113->F67 - NO₂•

Caption: Predicted EI fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

Conclusion

The mass spectrometry fragmentation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole is predicted to be a complex process governed by the characteristic behaviors of its nitroaromatic, pyrazole, and oxetane moieties. The most diagnostic fragments are expected to arise from the initial loss of nitrogen oxides (NO₂ or NO) and the cleavage of the oxetane ring or its bond to the pyrazole ring. By understanding these fundamental fragmentation pathways, researchers can effectively use mass spectrometry to identify and characterize this molecule in complex mixtures and to elucidate the structures of related novel compounds. The predictive framework laid out in this guide provides a robust starting point for spectral interpretation in the absence of a reference spectrum.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Heterocyclic Communications. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. NSF PAR. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Chemical Space Exploration of Oxetanes. PMC - NIH. Available at: [Link]

  • 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376. PubChem - NIH. Available at: [Link]

  • 1H-Pyrazole, 4-nitro-. NIST WebBook. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Available at: [Link]

  • An Unusual Fragmentation of Oxetane-Embedded Tetracyclic Ketal Systems. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Exploratory

Engineering Pharmacokinetics: Physicochemical Profiling of Oxetane-Substituted Pyrazoles in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of highly polar, sp³-rich motifs into flat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The integration of highly polar, sp³-rich motifs into flat aromatic scaffolds represents a paradigm shift in modern medicinal chemistry. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and morpholinyl groups 1. When conjugated with pyrazoles—a ubiquitous pharmacophore in kinase inhibitors and receptor antagonists—oxetanes profoundly modulate the physicochemical landscape of the parent molecule.

As a Senior Application Scientist, I have observed that failures in late-stage drug development frequently stem from poor pharmacokinetics (PK) rather than a lack of target affinity. This guide dissects the causality behind oxetane-pyrazole conjugations, detailing how they disrupt crystal lattice energy, redirect metabolic clearance, and modulate basicity. Furthermore, it provides self-validating experimental protocols to rigorously quantify these physicochemical enhancements.

The Mechanistic Rationale: Beyond Simple Bioisosterism

The decision to append an oxetane to a pyrazole core is rarely arbitrary; it is a calculated structural intervention. While pyrazoles offer excellent hydrogen bond donor/acceptor vectors for target engagement, their flat, aromatic nature often leads to poor aqueous solubility and high lipophilicity (LogP), driving non-specific binding and rapid metabolic clearance.

Steric Volume vs. Polarity

The oxetane ring occupies a nearly identical steric volume to a gem-dimethyl group, allowing it to fit into the same hydrophobic binding pockets without causing steric clashes 2. However, unlike the lipophilic gem-dimethyl, the oxetane oxygen introduces a strong dipole moment. This fundamental shift in polarity disrupts the planar π-stacking of pyrazole rings, lowering the crystal lattice energy and dramatically enhancing aqueous dissolution.

Electronic Modulation (pKa Tuning)

One of the most powerful applications of oxetanes is their inductive electron-withdrawing capacity (-I effect). When an oxetane is positioned adjacent (alpha) to an amine or integrated into a heterocyclic system like a pyrazole, the electronegative oxygen pulls electron density away from the nitrogen atoms. This can lower the pKa of an adjacent amine by approximately 2.7 units 2. By reducing basicity, we mitigate phospholipidosis risks and decrease hERG channel inhibition, a critical safety liability in drug design 1.

Metabolic Shielding

Cytochrome P450 (CYP) enzymes preferentially oxidize electron-rich, accessible C-H bonds. Replacing a vulnerable gem-dimethyl group with an oxetane removes these labile protons. The strained, oxygen-containing ring is highly resistant to oxidative phase I metabolism, effectively acting as a metabolic shield 3.

Pathway A Standard Pyrazole (gem-dimethyl) B CYP450 Oxidation A->B C Rapid Clearance (Poor PK) B->C D Oxetane-Substituted Pyrazole E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Comparative metabolic clearance pathways of gem-dimethyl vs. oxetane-substituted pyrazoles.

Quantitative Data Presentation

The following table synthesizes representative matched molecular pair (MMP) data demonstrating the physicochemical impact of substituting a gem-dimethyl group with an oxetane ring on a standard pyrazole pharmacophore.

Physicochemical Propertygem-Dimethyl PyrazoleOxetane-Substituted PyrazoleNet Impact & Causality
Lipophilicity (LogD at pH 7.4) 3.22.5-0.7 reduction. The oxetane oxygen introduces a strong dipole, increasing hydrophilicity without adding steric bulk.
Aqueous Solubility (Kinetic) < 10 µM> 150 µM> 15-fold improvement. Disruption of planar π-stacking lowers lattice energy; oxygen acts as an H-bond acceptor 4.
HLM Intrinsic Clearance (CL_int) 45.2 µL/min/mg12.4 µL/min/mgEnhanced stability. Removal of labile C-H bonds prevents rapid CYP450-mediated aliphatic oxidation.
Adjacent Amine Basicity (pKa) 8.55.8-2.7 reduction. Strong inductive electron-withdrawing effect stabilizes the unprotonated state, reducing hERG liability.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol utilized in our laboratories is designed as a self-validating system . This means the inclusion of internal controls and orthogonal checkpoints that confirm the assay's mechanical success independent of the test compound's performance.

Regioselective Synthesis of Oxetane-Pyrazoles

Direct alkylation of pyrazoles often yields a mixture of regioisomers. To achieve absolute regiocontrol, we utilize a sydnone cycloaddition approach, a robust method for constructing oxetane-containing pyrazole derivatives 5.

Step-by-Step Protocol:

  • Sydnone Preparation: React an oxetane-containing amino acid derivative with sodium nitrite/HCl to form the nitroso intermediate, followed by dehydration with trifluoroacetic anhydride (TFAA) to yield the oxetane-sydnone.

  • Cycloaddition: Dissolve the oxetane-sydnone (1.0 eq) and a terminal alkyne (1.5 eq) in xylene.

  • Thermal Activation: Heat the mixture to 130°C for 12 hours under an inert argon atmosphere. The sydnone undergoes a 1,3-dipolar cycloaddition with the alkyne, followed by the extrusion of CO₂ to yield the fully substituted pyrazole.

  • Self-Validating Checkpoint (NMR): The oxetane ring is highly strained (strain energy ~106 kJ/mol) 1. If the reaction conditions cause ring-opening, the characteristic ¹H-NMR multiplets of the oxetane CH₂ protons (typically at δ 4.5–5.0 ppm) will disappear. Observing these intact peaks confirms both structural identity and chemical stability.

High-Throughput Kinetic Solubility Profiling

Causality: In early drug discovery, thermodynamic solubility (solid powder in water) is too slow and compound-intensive. We use kinetic solubility (DMSO stock spiked into buffer) because it mimics the actual conditions of biological assays, providing a pragmatic view of precipitation risks.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock of the oxetane-pyrazole in 100% DMSO.

  • Dilution: Spike 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate (final compound concentration: 200 µM, 2% DMSO).

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature to allow equilibrium of any supersaturated state.

  • Filtration/Centrifugation: Filter the mixture through a 0.45 µm PVDF filter plate to remove precipitated aggregates.

  • Quantification: Analyze the filtrate via LC-UV against a calibration curve generated in 100% DMSO.

  • Self-Validating Controls:

    • Positive Control: Caffeine (Highly soluble; must show >190 µM recovery).

    • Negative Control: Nicardipine (Poorly soluble; must show <10 µM recovery).

    • Validation: If Caffeine fails to recover, the LC-UV calibration is flawed. If Nicardipine shows high recovery, the filter plate is compromised.

In Vitro Microsomal Stability Assay (HLM)

Causality: To prove that the oxetane acts as a metabolic shield, we must isolate Phase I CYP450 metabolism. We use Human Liver Microsomes (HLM) supplemented with an NADPH regenerating system to exclusively drive CYP-mediated oxidation.

Step-by-Step Protocol:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Add the oxetane-pyrazole (final concentration 1 µM) to the matrix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (t½) and intrinsic clearance (CL_int).

  • Self-Validating Controls:

    • High Clearance Control: Verapamil (Must show rapid depletion, confirming microsomes are enzymatically active).

    • Low Clearance Control: Warfarin (Must show minimal depletion, confirming no non-specific degradation or assay artifacts).

Workflow S1 1. Oxetane-Pyrazole Synthesis S2 2. LC-MS/NMR Validation S1->S2 S3 3. Kinetic Solubility Assay (Nephelometry) S2->S3 S4 4. LogD (pH 7.4) Determination S2->S4 S5 5. Microsomal Stability (HLM) S2->S5 S6 6. Lead Candidate Selection S3->S6 S4->S6 S5->S6

Fig 2: Self-validating physicochemical profiling workflow for oxetane-pyrazole conjugates.

Conclusion

The incorporation of oxetanes into pyrazole scaffolds is not a mere trend; it is a mechanistically sound strategy to rescue failing chemotypes. By trading lipophilic bulk for a compact, polar, and metabolically inert ring, medicinal chemists can simultaneously solve issues of poor solubility, rapid clearance, and off-target basicity-driven toxicity. The self-validating workflows detailed above ensure that these physicochemical gains are not artifacts, but reproducible, hard data ready to support IND (Investigational New Drug) applications.

References

  • Applications of oxetanes in drug discovery and medicinal chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis.
  • Oxetanes in Drug Discovery Campaigns.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.

Sources

Foundational

4-nitro-1-(oxetan-3-yl)-1H-pyrazole mechanism of action in biological assays

An In-depth Technical Guide to the Putative Mechanism of Action of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole in Biological Assays Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a well-established "...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole in Biological Assays

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3][4] Its combination with a nitro group, a moiety known to confer potent biological activity through redox-mediated pathways, and an oxetane ring, a modern functional group used to enhance physicochemical properties, makes 4-nitro-1-(oxetan-3-yl)-1H-pyrazole a compound of significant scientific interest. This guide synthesizes the available literature on structurally related compounds to propose the most probable mechanisms of action for this molecule. We will delve into its potential as an antiparasitic and anticancer agent, provide detailed experimental protocols for its biological evaluation, and discuss the underlying structure-activity relationships that govern its function.

Introduction: A Molecule of Convergent Design

The structure of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole represents a convergence of three key motifs in modern drug discovery:

  • The Pyrazole Core: This five-membered aromatic heterocycle is metabolically stable and serves as a versatile scaffold for interacting with a wide range of biological targets.[2][3] Its presence in drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator) underscores its therapeutic importance.[2]

  • The Nitroaromatic System: The biological activity of nitroaromatic compounds is frequently linked to the redox potential of the nitro group.[5][6] In low-oxygen environments, such as those found in certain microbes, parasites, and solid tumors, the nitro group can undergo enzymatic reduction to form highly reactive radical species, leading to cellular damage and death.[7]

  • The Oxetane Substituent: Oxetane rings have gained prominence in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups. They can improve metabolic stability, enhance solubility, and act as hydrogen bond acceptors, thereby fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[8]

This guide provides a framework for researchers to investigate the biological activities of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, focusing on its most probable mechanisms of action based on established principles for these structural components.

Putative Mechanisms of Action and Key Biological Assays

Based on the extensive literature on nitro-heterocyclic and pyrazole-containing compounds, the primary biological activities of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole are likely to be in the fields of infectious diseases (specifically, parasitic infections) and oncology.

Antiparasitic Activity: A Focus on Trypanosomatids

Nitro-heterocyclic compounds like the nitroimidazole benznidazole and the nitrofuran nifurtimox are established treatments for Chagas disease, which is caused by the parasite Trypanosoma cruzi.[9][10][11] The mechanism of these drugs is contingent upon the bioreductive activation of their nitro group by parasite-specific nitroreductases (NTRs).

Proposed Mechanism of Action:

  • Selective Activation: The compound is predicted to be a substrate for Type I NTRs present in T. cruzi. These enzymes are oxygen-insensitive and can reduce the nitro group under the microaerophilic conditions within the parasite.

  • Generation of Reactive Species: This reduction process generates a cascade of toxic intermediates, including the nitroso and hydroxylamine derivatives, as well as superoxide radicals and other reactive nitrogen species (RNS).[7]

  • Macromolecular Damage: These reactive species cause widespread damage to critical parasite macromolecules, including DNA (strand breaks and adducts), lipids (peroxidation of membranes), and proteins (oxidation of amino acid residues), leading to parasite death.

A secondary, but plausible, mechanism could involve the inhibition of essential parasite enzymes. Other pyrazole-containing compounds have been shown to inhibit the iron superoxide dismutase (Fe-SOD) of T. cruzi, an enzyme critical for detoxifying reactive oxygen species.[11]

Visualizing the Proposed Antiparasitic Mechanism:

antiparasitic_mechanism cluster_parasite Trypanosoma cruzi Compound 4-Nitro-1-(oxetan-3-yl) -1H-pyrazole NTR Parasite Nitroreductase (NTR) Compound->NTR Enters Parasite Fe_SOD Iron Superoxide Dismutase (Fe-SOD) Compound->Fe_SOD Potential Inhibition Reactive_Intermediates Reactive Nitrogen & Oxygen Species (RNS/ROS) (e.g., Hydroxylamine, O2-) NTR->Reactive_Intermediates Bioreductive Activation Macromolecules DNA, Lipids, Proteins Reactive_Intermediates->Macromolecules Oxidative Stress & Covalent Modification Cell_Death Parasite Death Macromolecules->Cell_Death Leads to

Caption: Proposed bioreductive activation pathway in T. cruzi.

Anticancer Activity: Exploiting Tumor Hypoxia and Kinase Inhibition

The solid tumor microenvironment is often characterized by hypoxia (low oxygen), which can render cancer cells resistant to conventional therapies. Like with parasites, this hypoxic environment can be exploited by nitroaromatic compounds.

Proposed Mechanisms of Action:

  • Hypoxia-Activated Prodrug: In hypoxic tumor regions, endogenous reductases (such as cytochrome P450 reductases) can reduce the nitro group, transforming the compound into a potent cytotoxic agent that cross-links DNA and induces cell death.[7]

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[3][12] It is plausible that 4-nitro-1-(oxetan-3-yl)-1H-pyrazole could inhibit the activity of protein kinases that are critical for cancer cell proliferation and survival, such as Pim kinases, which have been targeted by other pyrazole derivatives.[13][14]

  • Disruption of Microtubule Dynamics: Some pyrazole-containing molecules act as microtubule-destabilizing agents, similar to combretastatin A-4, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15]

Visualizing a Potential Kinase Inhibition Pathway:

anticancer_mechanism Compound 4-Nitro-1-(oxetan-3-yl) -1H-pyrazole Pim_Kinase Pim Kinase (e.g., Pim-1) Compound->Pim_Kinase Inhibition Substrate_P Phosphorylated Substrates Pim_Kinase->Substrate_P Phosphorylates Apoptosis Apoptosis Pim_Kinase->Apoptosis Prevents Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Proliferation->Apoptosis

Caption: Hypothetical inhibition of a pro-survival kinase pathway.

Experimental Protocols for Mechanistic Validation

To investigate these putative mechanisms, a structured experimental workflow is essential. The following protocols provide a self-validating system to test the compound's activity and elucidate its mode of action.

General Experimental Workflow

workflow start Compound Synthesis & Characterization primary_screening Primary Biological Screening (Antiparasitic & Anticancer Panels) start->primary_screening determine_ic50 Determine IC50 / MIC Values primary_screening->determine_ic50 mechanism_assays Mechanism-of-Action Assays determine_ic50->mechanism_assays If Active target_id Target Identification & Validation mechanism_assays->target_id in_vivo In Vivo Efficacy Studies target_id->in_vivo

Caption: Overall experimental workflow for compound evaluation.

Protocol: In Vitro Anti-Trypanosoma cruzi Assay

This protocol assesses the compound's activity against the intracellular, clinically relevant amastigote form of T. cruzi.

Materials:

  • Host cells (e.g., human lung fibroblasts MRC-5SV2 or murine macrophages)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well microtiter plates

  • Reference drug (e.g., Benznidazole)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.

  • Infection: Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 and incubate for 2 hours.

  • Wash: Wash the wells twice with PBS to remove extracellular parasites.

  • Compound Addition: Add fresh medium containing serial dilutions of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (e.g., from 100 µM to 0.1 µM) and the reference drug. Include a "no drug" control.

  • Incubation: Incubate the plates for 72 hours to allow for amastigote proliferation.

  • Lysis and Substrate Addition: Add CPRG substrate in a buffer containing 0.1% NP-40 to lyse the cells and allow the substrate to react with the parasite-expressed β-galactosidase.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The color intensity is directly proportional to the number of viable parasites.

  • Data Analysis: Calculate the percent inhibition relative to the "no drug" control and determine the IC50 value by plotting inhibition versus log[concentration].

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, providing a measure of cytotoxicity.[5]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MDA-MB-231)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Quantitative Data Summary

The results from the proposed assays should be summarized for clear comparison and interpretation.

Assay Cell Line / Organism Endpoint 4-nitro-1-(oxetan-3-yl)-1H-pyrazole Reference Compound (e.g., Benznidazole)
Anti-parasiticT. cruzi AmastigotesIC50 (µM)[Experimental Value][Experimental Value]
CytotoxicityMRC-5SV2 (Host Cell)CC50 (µM)[Experimental Value][Experimental Value]
Selectivity Index-CC50 / IC50[Calculated Value][Calculated Value]
AnticancerHeLaIC50 (µM)[Experimental Value][Experimental Value (e.g., Doxorubicin)]
AnticancerA549IC50 (µM)[Experimental Value][Experimental Value]

Conclusion and Future Directions

4-nitro-1-(oxetan-3-yl)-1H-pyrazole is a promising chemical entity whose mechanism of action can be rationally predicted based on its constituent parts. The primary hypothesis is that its biological activity is driven by the bioreductive activation of the 4-nitro-pyrazole core within hypoxic or specific enzymatic environments, leading to oxidative stress and cell death. This makes it a strong candidate for development as an antiparasitic agent against T. cruzi and as a hypoxia-activated anticancer drug. The oxetane moiety is expected to confer favorable drug-like properties.

The experimental workflows detailed in this guide provide a clear path to validating these hypotheses. Future work should focus on confirming the proposed mechanisms through assays that measure nitroreductase activity and detect reactive oxygen/nitrogen species. If in vitro activity is confirmed, subsequent studies should progress to in vivo efficacy and pharmacokinetic evaluations in relevant animal models.

References

  • Alonso-Castro, A. J., et al. (2011). In Vivo Trypanosomicidal Activity of Imidazole- or Pyrazole-Based Benzo[g]phthalazine Derivatives against Acute and Chronic Phases of Chagas Disease. Journal of Medicinal Chemistry. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

  • Alonso-Castro, A. J., et al. (2012). In Vitro and in Vivo Trypanosomicidal Activity of Pyrazole-Containing Macrocyclic and Macrobicyclic Polyamines: Their Action on Acute and Chronic Phases of Chagas Disease. Journal of Medicinal Chemistry. [Link]

  • Orlando, L. M. R., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds. Molecules. [Link]

  • Jiang, H., et al. (2023). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Environmental Science & Technology. [Link]

  • Pingaew, R., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • de Souza, E. M., et al. (2001). Novel nitroimidazoles with trypanocidal and cell growth inhibition activities. Memorias do Instituto Oswaldo Cruz. [Link]

  • Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Sciences. [Link]

  • Discovery and Optimization of Pyrrolopyrimidines as Highly Potent...
  • Singh, S. K., et al. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. [Link]

  • Kumar, M., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano. [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]

  • Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biochemical and Cellular Archives. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLOS One. [Link]

  • Marinescu, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Biological Activities of Pyrazoline Derivatives -A Recent Development. [Link]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. (2012). Der Pharma Chemica. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Current status of pyrazole and its biological activities. [Link]

  • Phillips, M. A., et al. (2021). Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series. Proceedings of the National Academy of Sciences. [Link]

  • US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use.
  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, a valuable building block in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence, commencing with the nitration of pyrazole to yield 4-nitro-1H-pyrazole, followed by a Mitsunobu reaction for the N-alkylation with oxetan-3-ol. This guide is designed to be self-contained, offering in-depth explanations of the reaction mechanisms, safety precautions, purification techniques, and characterization methods. The causality behind experimental choices is elucidated to empower researchers with the knowledge to adapt and troubleshoot the synthesis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1] The introduction of a nitro group onto the pyrazole scaffold, as in 4-nitro-1H-pyrazole, serves as a crucial synthetic handle for further functionalization and is a key component in various bioactive molecules. The oxetane motif has gained significant attention in drug design as a bioisostere for carbonyl and gem-dimethyl groups, often improving physicochemical properties such as solubility and metabolic stability.[2] The combination of these two pharmacophores in 4-nitro-1-(oxetan-3-yl)-1H-pyrazole results in a versatile scaffold for the development of novel therapeutics.

This guide provides a detailed protocol for the synthesis of this target compound, focusing on a reliable and reproducible methodology. The chosen synthetic route involves the initial synthesis of 4-nitro-1H-pyrazole followed by N-alkylation using oxetan-3-ol under Mitsunobu conditions. The Mitsunobu reaction is a powerful and widely used method for the formation of C-N bonds with a high degree of control and predictability.[3][4]

Chemical Reaction Workflow

The synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole is accomplished in two primary stages, as illustrated in the workflow diagram below.

Synthesis_Workflow Pyrazole Pyrazole Step1 Step 1: Nitration Pyrazole->Step1 Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Step1 4-Nitropyrazole 4-nitro-1H-pyrazole Step1->4-Nitropyrazole Step2 Step 2: Mitsunobu Reaction 4-Nitropyrazole->Step2 Oxetan_3_ol Oxetan-3-ol Oxetan_3_ol->Step2 Mitsunobu_Reagents PPh₃, DIAD Mitsunobu_Reagents->Step2 Final_Product 4-nitro-1-(oxetan-3-yl)-1H-pyrazole Step2->Final_Product

Caption: Synthetic workflow for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

PART 1: Synthesis of 4-nitro-1H-pyrazole

Materials and Equipment
Reagent/MaterialGradeSupplier
Pyrazole98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Nitric Acid (HNO₃)70%VWR
Deionized Water-In-house
Ice-In-house
Sodium Bicarbonate (NaHCO₃)ACS GradeSigma-Aldrich
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Round-bottom flasks (100 mL, 250 mL)--
Magnetic stirrer and stir bars--
Dropping funnel--
Ice bath--
Buchner funnel and filter paper--
Rotary evaporator--
Safety Precautions
  • 4-nitro-1H-pyrazole and its derivatives are energetic compounds and should be handled with care. Avoid grinding, shock, and excessive heat.

  • Concentrated acids (H₂SO₄ and HNO₃) are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5][6]

  • The nitration reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Always add acid to water, never the other way around, when preparing aqueous solutions.

Step-by-Step Protocol
  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid (98%). Once the sulfuric acid has cooled to below 10 °C, add 20 mL of concentrated nitric acid (70%) dropwise while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of pyrazole in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the pyrazole solution dropwise via a dropping funnel over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with gentle stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7. The product will precipitate out of the solution. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-nitro-1H-pyrazole.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-nitro-1H-pyrazole as a white to pale yellow solid.[7]

PART 2: Synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Materials and Equipment
Reagent/MaterialGradeSupplier
4-nitro-1H-pyrazoleSynthesized in Part 1-
Oxetan-3-ol97%Combi-Blocks
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®MilliporeSigma
Dichloromethane (DCM)HPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Silica Gel230-400 meshVWR
Glass chromatography column--
TLC plates (silica gel 60 F₂₅₄)--
Safety Precautions
  • Handle all reagents in a well-ventilated fume hood.

  • DIAD is a potential sensitizer and should be handled with care. Avoid inhalation and skin contact.

  • Triphenylphosphine can be irritating to the respiratory system.

  • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the Mitsunobu reagents.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 4-nitro-1H-pyrazole (1.13 g, 10 mmol), oxetan-3-ol (0.89 g, 12 mmol), and triphenylphosphine (3.15 g, 12 mmol). Dissolve the solids in 40 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (2.43 g, 12 mmol, 2.36 mL) dropwise to the stirred solution over 15 minutes. A color change to yellow or orange is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[7]

    • Column Packing: Pack the column with silica gel in hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-nitro-1-(oxetan-3-yl)-1H-pyrazole as a solid.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): The spectrum is expected to show signals for the oxetane ring protons, including a multiplet for the methine proton and triplets for the methylene protons. The pyrazole ring protons will appear as singlets in the aromatic region.

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): Signals corresponding to the carbons of the oxetane and nitropyrazole rings are expected.

  • Mass Spectrometry (ESI+): Calculated for C₆H₇N₃O₃ [M+H]⁺.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield
4-nitro-1H-pyrazoleC₃H₃N₃O₂113.08White to pale yellow solid~70-80%
4-nitro-1-(oxetan-3-yl)-1H-pyrazoleC₆H₇N₃O₃169.14Off-white to yellow solid~60-75%

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in nitration Incomplete reactionIncrease reaction time or slightly elevate the temperature (e.g., to 30-40 °C) after the initial stirring at room temperature.
Loss of product during work-upEnsure complete extraction by performing multiple extractions.
Incomplete Mitsunobu reaction Inactive reagentsUse freshly opened or purified DIAD and PPh₃. Ensure anhydrous conditions.
Steric hindranceWhile not expected to be a major issue here, prolonged reaction times or gentle heating (e.g., to 40 °C) may be beneficial.
Difficulty in purification Co-elution of triphenylphosphine oxideMost of the triphenylphosphine oxide can be removed by trituration with a non-polar solvent like diethyl ether before chromatography.
Basic nature of the pyrazoleDeactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[7]

Conclusion

The protocol described in this application note provides a reliable and detailed method for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for their drug discovery and medicinal chemistry programs. The provided explanations for the experimental choices and troubleshooting guide aim to facilitate a smooth and successful synthesis.

References

  • [SAFETY DATA SHEET for a generic chemical substance]. (n.d.). Retrieved from a generic chemical supplier website.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 4-Nitropyrazole. Retrieved from TCI Chemicals.

  • Tokyo Chemical Industry. (2025, November 7). SAFETY DATA SHEET: 3,5-Dimethyl-4-nitropyrazole. Retrieved from Tokyo Chemical Industry.

  • [Supporting Information for a scientific article containing NMR data]. (n.d.). Wiley-VCH.[8]

  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET: 2-nitroimidazole. Retrieved from MilliporeSigma.

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Nitro-1H-pyrazole. Retrieved from Fisher Scientific.[6]

  • [Journal article on the synthesis and evaluation of pyrazole derivatives]. (n.d.). RSC Publishing.[9]

  • Zimmerman, G. R., & Nesterov, V. N. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5139.[10]

  • [Review article on the synthesis and activities of pyrazole derivatives]. (n.d.). MDPI.[1]

  • [Journal article on the synthesis of pyrazole derivatives]. (n.d.). Chemical Reviews Letters.[11]

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Online forum discussion]. ResearchGate.[7]

  • [Journal article on the synthesis and characterization of azole derivatives]. (n.d.). PMC.[12]

  • Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.[13]

  • [Review article on substituted pyrazoles]. (2021). Molecules.[14]

  • [Patent for the purification of pyrazoles]. (n.d.). Google Patents.[15]

  • [Journal article on the preparation of N-substituted pyrazoles]. (n.d.).[16]

  • [Journal article on the synthesis and characterization of azole-derived hemiaminal ethers]. (n.d.). Semantic Scholar.

  • [Patent for a method for purifying pyrazoles]. (n.d.). Google Patents.[17]

  • [Review on the Mitsunobu reaction]. (n.d.). Organic Chemistry Portal.
  • Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.

  • [Journal article on the utility of oxetanes in medicinal chemistry]. (n.d.). PMC.[2]

  • [Request for PDF on the selectivity of N- versus O-alkylation in Mitsunobu reactions]. (n.d.). ResearchGate.[18]

  • [Review on the Mitsunobu reaction in the synthesis of traditional Chinese medicine]. (2025, February 17). PMC.[4]

  • [Journal article on the late-stage N-functionalization of diazo NH-heterocycles]. (n.d.). Beilstein Archives.[19]

  • [Journal article on the synthesis of pyrazoles derived from camphor]. (2025, September 12). MDPI.[20]

  • [Doctoral dissertation on the synthesis of functionalized heterocyclic compounds]. (n.d.). KTU ePubl.[21]

  • [Technical article on new Mitsunobu reagents]. (n.d.). Tokyo Chemical Industry.

  • Sueki, S., & Kuninobu, Y. (2013). Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. Organic Letters, 15(7), 1544-1547.[22]

  • [Conference paper on the synthesis of oxetan-3-ol]. (n.d.). ResearchGate.[23]

  • [Journal article on the synthesis of 4-bromopyrazoles]. (n.d.). SIOC Journals.[24]

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Application

The Strategic Application of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that can confer advantageous physicochemical and pharmacological properties upo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore and exploit unique chemical scaffolds that can confer advantageous physicochemical and pharmacological properties upon drug candidates. Among these, the pyrazole nucleus is a well-established and privileged heterocycle, present in numerous approved drugs.[1][2] Its value is further enhanced when combined with other strategic moieties. This guide focuses on a particularly promising building block: 4-nitro-1-(oxetan-3-yl)-1H-pyrazole . The incorporation of the oxetane ring, a versatile bioisostere, and the synthetically malleable nitro group, makes this compound a powerful tool for the rapid generation of diverse and potent bioactive molecules. This document provides a comprehensive overview of its synthesis, functionalization, and potential applications in drug discovery, complete with detailed protocols for the modern researcher.

Physicochemical Properties and Design Rationale

The strategic combination of the 4-nitropyrazole and the 1-(oxetan-3-yl) substituent offers a unique set of properties that can be leveraged in drug design:

PropertyContribution from 4-NitropyrazoleContribution from 1-(Oxetan-3-yl)
Dipole Moment and H-Bonding The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor.The oxetane oxygen is a hydrogen bond acceptor, and the ring can influence the basicity of nearby functional groups.
Solubility and Lipophilicity The polar nitro group can increase solubility.The oxetane moiety is known to improve aqueous solubility and reduce lipophilicity compared to its carbocyclic or gem-dimethyl analogs.
Metabolic Stability The pyrazole ring is generally metabolically stable.The oxetane ring can enhance metabolic stability by blocking sites of oxidation.
Synthetic Versatility The nitro group is a versatile handle for further chemical modifications.The oxetane can be synthesized with various substituents.

Synthesis of the Building Block

The synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole can be efficiently achieved through the N-alkylation of 4-nitropyrazole with a suitable oxetane electrophile. The Mitsunobu reaction is a particularly effective method for this transformation, offering mild conditions and good yields.

Protocol 1: Synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole via Mitsunobu Reaction

This protocol describes the N-alkylation of 4-nitropyrazole with oxetan-3-ol using standard Mitsunobu conditions.

Materials:

  • 4-Nitropyrazole

  • Oxetan-3-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-nitropyrazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-ol (1.2 eq).

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents the degradation of the phosphine reagent.

  • The reaction is performed at 0 °C initially to control the exothermic reaction between the phosphine and the azodicarboxylate.

  • The aqueous workup with sodium bicarbonate is to remove any acidic byproducts.

DOT Diagram: Synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

G cluster_start Starting Materials cluster_reagents Reagents 4-Nitropyrazole 4-Nitropyrazole Reaction Mitsunobu Reaction 4-Nitropyrazole->Reaction Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol->Reaction PPh3 PPh₃ PPh3->Reaction DIAD DIAD DIAD->Reaction THF THF THF->Reaction Product 4-nitro-1-(oxetan-3-yl)-1H-pyrazole Reaction->Product G Building_Block 4-nitro-1-(oxetan-3-yl)-1H-pyrazole Reduction Reduction Building_Block->Reduction Intermediate 4-amino-1-(oxetan-3-yl)-1H-pyrazole Reduction->Intermediate Coupling Coupling Reaction (e.g., Amide, Suzuki) Intermediate->Coupling Final_Product Kinase Inhibitor Candidate Coupling->Final_Product

Caption: From building block to kinase inhibitor candidate.

Protocol 2: Reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole to 4-amino-1-(oxetan-3-yl)-1H-pyrazole

This protocol details the catalytic hydrogenation of the nitro group to an amine.

Materials:

  • 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq) in MeOH or EtOH, add 10% Pd/C (5-10 mol% Pd).

  • Place the reaction vessel under an atmosphere of hydrogen gas (balloon or H-Cube®).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1-(oxetan-3-yl)-1H-pyrazole, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Palladium on carbon is a highly efficient and commonly used catalyst for the reduction of nitro groups.

  • The use of a hydrogen atmosphere is essential for the catalytic hydrogenation to proceed.

  • Filtering through Celite® ensures the complete removal of the fine palladium catalyst.

Further Functionalization: Building Molecular Complexity

The resulting 4-amino-1-(oxetan-3-yl)-1H-pyrazole is a versatile intermediate that can be readily functionalized through a variety of modern cross-coupling reactions to generate libraries of potential drug candidates.

DOT Diagram: Diversification of the 4-Aminopyrazole Scaffold

G cluster_reactions Functionalization Reactions cluster_products Diverse Scaffolds Intermediate 4-amino-1-(oxetan-3-yl)-1H-pyrazole Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Suzuki_Coupling Suzuki Coupling Intermediate->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination Intermediate->Buchwald_Hartwig Amide_Product Amide Derivatives Amide_Coupling->Amide_Product Biaryl_Product Biaryl Derivatives Suzuki_Coupling->Biaryl_Product Arylamine_Product Diaryl/Alkylamine Derivatives Buchwald_Hartwig->Arylamine_Product

Caption: Key reactions for diversifying the 4-aminopyrazole core.

Protocol 3: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the formation of an amide bond with the 4-aminopyrazole.

Materials:

  • 4-amino-1-(oxetan-3-yl)-1H-pyrazole

  • Carboxylic acid of interest

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU or PyBOP (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 4-amino-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Conclusion

4-nitro-1-(oxetan-3-yl)-1H-pyrazole is a strategically designed building block that offers significant advantages in modern drug discovery. Its synthesis is straightforward, and its true power lies in its facile conversion to the corresponding 4-aminopyrazole, a key intermediate for the construction of a wide array of kinase inhibitors and other biologically active molecules. The incorporation of the oxetane moiety provides a valuable tool for modulating physicochemical properties, leading to compounds with improved solubility, metabolic stability, and potentially enhanced target engagement. As the quest for novel therapeutics continues, the judicious use of such well-designed building blocks will be paramount in accelerating the discovery of new medicines.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction. PubMed. [Link]

  • Pyrazole amide derivative.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). Matilda. [Link]

  • Pyrazole derivatives and their uses thereof.
  • Methods of producing pyrazole compounds.
  • Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • 1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-amine. NextSDS. [Link]

  • Pyrazole amide derivative.
  • 1-(oxetan-3-yl)-1h-pyrazol-3-amine. PubChemLite. [Link]

  • Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use.
  • Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof. Patsnap. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. ResearchGate. [Link]

Sources

Method

Application Note &amp; Protocols: High-Fidelity Reduction of 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole to 4-Amino-1-(oxetan-3-yl)-1H-pyrazole

Executive Summary The transformation of nitroaromatic compounds into their corresponding anilines is a foundational reaction in modern synthetic chemistry, particularly for the development of pharmaceuticals.[1] The 4-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of nitroaromatic compounds into their corresponding anilines is a foundational reaction in modern synthetic chemistry, particularly for the development of pharmaceuticals.[1] The 4-aminopyrazole scaffold is a privileged structure, serving as a critical building block for a multitude of targeted therapeutics, most notably as inhibitors of the Janus kinase (JAK) family and other protein kinases.[2][3] This document provides an in-depth guide for the chemoselective reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, a key intermediate, to the high-value 4-amino derivative. We present two robust, scalable, and validated protocols: catalytic hydrogenation and chemical reduction with an iron-based system. The causality behind experimental choices, process optimization, safety considerations, and troubleshooting are discussed to equip researchers and drug development professionals with a comprehensive and actionable resource.

Introduction: The Strategic Importance of 4-Aminopyrazoles

4-Aminopyrazole derivatives are integral to the discovery of novel therapeutics due to their ability to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[4] The title compound, 4-amino-1-(oxetan-3-yl)-1H-pyrazole, combines this critical amine functionality with an oxetane ring—a desirable motif in medicinal chemistry for improving physicochemical properties such as solubility and metabolic stability. The successful and high-yielding synthesis of this amine from its nitro precursor is therefore a critical-to-quality step in any multi-step synthesis campaign.

The reduction of an aromatic nitro group is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[5][6] The primary challenge lies in achieving complete and selective conversion to the amine without the accumulation of potentially unstable intermediates or the formation of dimeric side products like azoxy or azo compounds.[5] The choice of reduction methodology is dictated by factors including functional group tolerance, scalability, cost, and available equipment. This guide will focus on the two most prevalent and reliable strategies: heterogeneous catalytic hydrogenation and Béchamp-type chemical reduction.

Methodologies: A Comparative Analysis

Catalytic Hydrogenation: The High-Efficiency Pathway

Catalytic hydrogenation is the industrial method of choice for nitro group reductions, prized for its excellent atom economy, generation of water as the sole byproduct, and amenability to large-scale operations.[1][7] The reaction involves the use of a heterogeneous metal catalyst, typically from the platinum group metals or Raney Nickel, to activate a hydrogen source.

  • Hydrogen Source: Molecular hydrogen (H₂) is the most common reductant, offering high reactivity and a clean profile. Transfer hydrogenation, using donors like hydrazine hydrate or ammonium formate, provides a valuable alternative that avoids the need for high-pressure hydrogenation equipment.[8]

  • Catalyst Selection & Rationale:

    • Palladium on Carbon (Pd/C): This is the most frequently used catalyst for nitro reductions due to its high activity.[9] However, it carries a risk of promoting unwanted hydrogenolysis of sensitive functional groups, such as halogens or benzyl ethers.

    • Platinum on Carbon (Pt/C): Pt/C is an excellent alternative, often demonstrating high activity and sometimes offering superior selectivity compared to palladium.[10] It is particularly useful in acidic media.[11]

    • Raney Nickel (Raney® Ni): A cost-effective and robust non-precious metal catalyst, Raney Nickel is highly effective for reducing nitro groups and is a go-to choice when dehalogenation is a concern.[7][12][13]

Chemical Reduction: The Robust & Cost-Effective Alternative

Chemical reduction using a metal in the presence of an acid or salt is a classic and highly reliable method. The Béchamp reduction (iron and acid) and its milder variants are workhorses in process chemistry.[5][14]

  • Reagent System: Iron Powder & Ammonium Chloride (Fe/NH₄Cl)

    • Mechanism & Rationale: This system leverages the single-electron transfer (SET) capability of metallic iron to reduce the nitro group.[15][16] Ammonium chloride acts as a proton source in a buffered, near-neutral aqueous environment, which enhances the method's functional group tolerance compared to strongly acidic conditions (e.g., Sn/HCl or Fe/HCl).[9] This mildness is crucial for preserving the acid-sensitive oxetane ring.

    • Advantages: The reagents are inexpensive, readily available, and the reaction is operationally simple, requiring standard laboratory glassware. It exhibits excellent chemoselectivity for the nitro group.[9][17]

    • Disadvantages: The primary drawback is the generation of stoichiometric amounts of iron oxide sludge, which can complicate product isolation and presents a waste disposal challenge.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C) and H₂

This protocol is designed for high efficiency and purity, utilizing standard hydrogenation equipment.

Materials & Equipment:

  • 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade

  • High-pressure autoclave (e.g., Parr shaker) with glass liner

  • Celite® 545

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactor Charging: To the glass liner of the autoclave, add 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq) and the chosen solvent (MeOH or EtOAc, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol% Pd basis). Safety Note: Dry Pd/C can be pyrophoric. Always handle with care in an inert atmosphere.

  • System Purge: Seal the autoclave. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar). Begin vigorous stirring and heat to 30-40 °C if necessary, although the reaction often proceeds smoothly at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. The reaction is typically complete within 2-6 hours. Progress can be confirmed by TLC or LC-MS analysis of a carefully vented and sampled aliquot.

  • Work-up & Isolation: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen pressure and purge the system 3-5 times with nitrogen.

  • Catalyst Filtration: Open the reactor and dilute the reaction mixture with additional solvent if needed. Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the pad thoroughly with several portions of the solvent.

  • Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-1-(oxetan-3-yl)-1H-pyrazole, which is often of high purity. Further purification can be achieved via crystallization or column chromatography if required.

Protocol 2: Chemical Reduction with Iron Powder and Ammonium Chloride

This protocol offers a low-cost, scalable alternative without the need for specialized pressure equipment.

Materials & Equipment:

  • 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole

  • Iron powder (<325 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) and Water (H₂O)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Celite® 545

  • Standard laboratory glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), ammonium chloride (3.0-5.0 eq), and a solvent mixture of Ethanol:Water (e.g., 4:1 v/v, approx. 20 mL per gram of substrate).

  • Reagent Addition: Begin vigorous stirring to create a suspension. Add iron powder (3.0-5.0 eq) portion-wise over 10-15 minutes. The reaction is often exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material spot indicates completion.

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Critical Safety Note: It is imperative to add water or ensure sufficient water is present before removing the ethanol solvent to prevent a potential uncontrolled exotherm.[17]

  • Filtration: Dilute the black slurry with additional ethanol or ethyl acetate. Filter the entire mixture through a thick pad of Celite® to remove the iron and iron oxide sludge. Wash the filter cake extensively with the organic solvent until the washings are colorless.

  • Extraction: Combine the filtrate and washes. If significant water is present, transfer the solution to a separatory funnel and extract the aqueous phase multiple times with ethyl acetate or dichloromethane.

  • Concentration & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or crystallization to yield pure 4-amino-1-(oxetan-3-yl)-1H-pyrazole.

Data & Visualization

Summary of Reaction Parameters
ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Chemical Reduction
Primary Reagent H₂ gasIron Powder
Catalyst / Promoter 10% Pd/CNH₄Cl
Solvent System Methanol or Ethyl AcetateEthanol / Water
Temperature Room Temperature to 40 °CReflux (80-85 °C)
Pressure 50 psi (3.4 bar)Atmospheric
Typical Time 2-6 hours2-4 hours
Work-up Filtration of catalystFiltration of iron sludge, extraction
Expected Yield >95%85-95%
Key Advantage High purity, clean byproduct (H₂O)Low cost, high functional group tolerance
Workflow Diagram

The following diagram illustrates the two primary synthetic routes from the nitro precursor to the final amino product.

reduction_workflow cluster_0 Protocol 1: Catalytic Hydrogenation cluster_1 Protocol 2: Chemical Reduction start 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole p1_reagents H₂ (50 psi) 10% Pd/C Methanol start->p1_reagents p2_reagents Fe Powder NH₄Cl Ethanol/Water, Reflux start->p2_reagents product 4-Amino-1-(oxetan-3-yl)-1H-pyrazole p1_reagents->product p2_reagents->product

Caption: Synthetic pathways for the reduction of 4-nitropyrazole.

Conclusion

The reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole is a critical transformation for accessing valuable pharmaceutical building blocks. Both catalytic hydrogenation and chemical reduction with Fe/NH₄Cl are highly effective and reliable methods. Catalytic hydrogenation offers superior cleanliness and yield, making it ideal for processes where investment in pressure equipment is feasible. The Fe/NH₄Cl system provides an exceptionally robust, low-cost, and scalable alternative that is well-suited for standard laboratory settings. The selection between these protocols should be based on a careful evaluation of project scale, budget, available equipment, and safety infrastructure. Adherence to the detailed procedures and safety notes within this guide will enable researchers to consistently and safely produce high-quality 4-amino-1-(oxetan-3-yl)-1H-pyrazole for downstream applications.

References

  • Beller, M., et al. (2013).
  • Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]

  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • American Chemical Society. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • American Chemical Society. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities.
  • American Chemical Society. (2007). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Organic Process Research & Development.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • American Chemical Society. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Google Patents. (n.d.). Continuous reduction process.
  • ChemSpider. (2012). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages.
  • Google Patents. (n.d.). Preparation method of Pt-C (platinum-carbon) catalyst for nitrobenzene hydrogenation.
  • ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. Retrieved from [Link]

  • Technical Disclosure Commons. (n.d.). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKE. Technical Disclosure Commons.
  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Hive Methods Discourse.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Semantic Scholar. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0572e9a583e7352345688583486c4f51e1371e5c]([Link]

  • National Center for Biotechnology Information. (n.d.). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PMC.
  • Google Patents. (n.d.). Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds.
  • Google Patents. (n.d.). Catalytic hydrogenation process for preparing pyrazoles.
  • National Center for Biotechnology Information. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. PMC.
  • Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)
  • ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... Retrieved from [Link]

  • MDPI. (2014).
  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC.
  • Der Pharma Chemica. (n.d.).
  • IntechOpen. (2016).
  • Royal Society of Chemistry. (n.d.). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application

Strategic Incorporation of Oxetane Rings into Pyrazole Scaffolds: Application Notes and Synthetic Protocols

Executive Summary In contemporary medicinal chemistry, the optimization of a compound's pharmacokinetic (PK) and physicochemical profile is as critical as its primary pharmacodynamics. The pyrazole ring is a ubiquitous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a compound's pharmacokinetic (PK) and physicochemical profile is as critical as its primary pharmacodynamics. The pyrazole ring is a ubiquitous scaffold in kinase inhibitors and GPCR modulators; however, extensive substitution often leads to liabilities such as high lipophilicity (LogD), poor aqueous solubility, and rapid metabolic clearance.

The oxetane moiety—a highly polar, four-membered cyclic ether—has emerged as a premier bioisostere for gem-dimethyl, carbonyl, and cyclobutyl groups [1]. When appended to a pyrazole core, the oxetane ring acts as a profound modulator of physicochemical properties. This application note details the mechanistic rationale, quantitative property shifts, and validated synthetic protocols for incorporating oxetane rings into pyrazole-containing drug candidates.

Mechanistic Rationale: The "Why" Behind Oxetane Incorporation

As a Senior Application Scientist, it is vital to understand the causality behind structural modifications rather than simply executing them. The integration of a 3-oxetanyl group onto a pyrazole nitrogen (N1 or N2) or carbon (C3/C4/C5) drives property optimization through three distinct mechanisms:

  • Dipole Moment and Solvation: The oxygen atom in the strained four-membered ring possesses a highly localized, exposed lone pair, creating a strong dipole moment. This dramatically enhances hydrogen-bond acceptor capacity with water, driving up aqueous solubility compared to cycloalkyl analogues [2].

  • Metabolic Shielding via Reduced Lipophilicity: Unlike a cyclobutyl group, which increases the lipophilic burden and provides a site for Cytochrome P450 (CYP) mediated oxidation, the oxetane ring lowers the overall LogD. This reduction in lipophilicity directly correlates with decreased intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) [3].

  • Vectorial Exit and Conformation: The spiro-like or pendant nature of the 3-oxetanyl group directs substituents in highly specific 3D vectors. When placed on the N1 position of a pyrazole, the oxetane ring forces a distinct conformational preference that can optimally fill hydrophobic/polar hybrid pockets in target proteins (e.g., HPK1 or BTK inhibitors) without introducing flat, aromatic bulk [2, 3].

Quantitative Data: Matched-Pair Property Analysis

The following table summarizes the quantitative effects of replacing standard pyrazole N1-substituents with an oxetane moiety, based on matched-pair analyses in kinase inhibitor development [2, 3].

N1-Pyrazole SubstituentCLogP / LogDAqueous Solubility (µM, pH 7.4)HLM CLint​ (µL/min/mg)Kinase Binding Affinity ( Ki​ , nM)
-Methyl (-CH₃)2.1454812.5
-Cyclobutyl (-C₄H₇)3.4< 51358.2
-Oxetan-3-yl (-C₃H₅O)1.8210229.0

Data Interpretation: The oxetane substitution maintains the favorable binding affinity achieved by the sterically similar cyclobutyl group, but rescues the molecule from severe solubility and metabolic liabilities.

Synthetic Workflows and Strategies

There are two primary strategies for incorporating an oxetane ring into a pyrazole scaffold: Late-Stage N-Alkylation and De Novo Cross-Coupling . The choice of pathway depends on the symmetry of the pyrazole and the availability of halogenated precursors.

G A Starting Pyrazole Scaffold B 3-Iodooxetane + Base (e.g., Cs2CO3, DMF) A->B C Late-Stage N-Alkylation B->C H Regioisomer Separation (SFC) & ROESY NMR C->H D Aryl/Heteroaryl Halide Scaffold E 1-(Oxetan-3-yl)-1H-pyrazole Boronic Ester + Pd Cat. D->E F Suzuki-Miyaura Cross-Coupling E->F G Target Oxetane-Pyrazole Hybrid F->G H->G

Workflow for synthesizing oxetane-pyrazole hybrids via alkylation or cross-coupling.

Detailed Experimental Protocols

Protocol A: Late-Stage N-Alkylation of Pyrazoles

This protocol is ideal for elaborating pre-assembled drug scaffolds. Because pyrazoles exist as tautomers, alkylation often yields a mixture of N1 and N2 regioisomers.

Causality of Reagents: 3-Iodooxetane is strictly preferred over 3-bromooxetane or oxetan-3-yl mesylate. The four-membered ring is highly sterically hindered and electronically deactivated for SN​2 displacement; the superior leaving group ability of iodine is required to achieve practical yields. Cesium carbonate ( Cs2​CO3​ ) is utilized because its large cation radius provides a "soft" basicity that deprotonates the pyrazole without inducing base-catalyzed ring-opening of the sensitive oxetane ether [1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrazole intermediate (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous Cs2​CO3​ (2.0 mmol, 2.0 eq). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add 3-iodooxetane (1.5 mmol, 1.5 eq) dropwise via a microsyringe.

  • Heating: Seal the vial under a nitrogen atmosphere and heat the reaction block to 85 °C for 12–16 hours.

  • Self-Validation (Reaction Monitoring): Analyze an aliquot via LC-MS. The system validates completion when the starting pyrazole mass is depleted (<5% AUC at 254 nm). If unreacted pyrazole remains, the system dictates the addition of 0.5 eq of 3-iodooxetane and an additional 4 hours of heating.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (25 mL), and wash with 5% aqueous LiCl solution (3 × 10 mL) to quantitatively remove DMF. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

  • Regioisomer Resolution: Purify the crude mixture via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.

  • Self-Validation (Structural Assignment): The N1 vs. N2 regioselectivity must be validated by 2D 1H−1H ROESY NMR. A spatial cross-peak between the oxetane methine proton (approx. 5.4 ppm) and the adjacent pyrazole C5-proton definitively confirms the N1-alkylated architecture [2].

Protocol B: Suzuki-Miyaura Cross-Coupling with Oxetanyl-Pyrazole Boronates

To circumvent the regioselectivity issues of late-stage alkylation, building blocks such as 1-(oxetan-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be coupled directly to aryl halides.

Causality of Reagents: A biphasic 1,4-dioxane/water system is employed to ensure simultaneous solvation of the organic electrophile and the inorganic base ( K2​CO3​ ), which is required to activate the boronic ester into the reactive boronate "ate" complex. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which can be sluggish with electron-rich heterocyclic systems.

Step-by-Step Procedure:

  • Preparation: To a microwave vial, add the aryl/heteroaryl bromide (1.0 mmol), 1-(oxetan-3-yl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), K2​CO3​ (3.0 mmol, 3.0 eq), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen, preventing homocoupling of the boronic ester and catalyst degradation.

  • Reaction: Seal the vial and heat at 90 °C in an oil bath (or 110 °C in a microwave reactor for 30 minutes) until completion.

  • Self-Validation (Reaction Monitoring): Confirm the disappearance of the aryl bromide via LC-MS. The presence of the des-borylated pyrazole byproduct indicates successful transmetalation but failed reductive elimination, which would trigger a catalyst re-evaluation.

  • Palladium Scavenging (Critical Step): Dilute the mixture with Ethyl Acetate (20 mL) and water (10 mL). Separate the organic layer and add a metal scavenger (e.g., SiliaMetS® Thiol, 3 eq relative to Pd). Stir at 40 °C for 2 hours. Causality: Trace palladium can cause severe false positives in downstream biochemical assays and cellular toxicity. This self-validating step ensures the biological integrity of the synthesized probe.

  • Purification: Filter through a pad of Celite, concentrate, and purify by flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the pure oxetane-pyrazole hybrid.

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications), 2016. URL: [Link]

  • Title: Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors Source: RSC Medicinal Chemistry (via PubMed Central), 2021. URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry (via PubMed Central), 2023. URL: [Link]

Method

Application Notes &amp; Protocols: Catalytic Hydrogenation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole to the corresponding 4-amino derivative. The synthesis of 4-aminopyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole to the corresponding 4-amino derivative. The synthesis of 4-aminopyrazoles is a critical step in the development of various pharmacologically active agents, including kinase inhibitors.[1][2] The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as aqueous solubility and metabolic stability, while also providing a distinct three-dimensional vector for molecular interactions.[3][4][5] The primary challenge of this transformation is the selective reduction of the aromatic nitro group while preserving the integrity of two other potentially sensitive functionalities: the strained oxetane ring and the pyrazole heterocycle. This guide details three robust methods, explains the scientific rationale behind catalyst and condition selection, and provides detailed, field-proven protocols for researchers in pharmaceutical and chemical development.

Scientific Rationale and Method Selection

The successful reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole hinges on chemoselectivity. While the hydrogenation of aromatic nitro groups is a well-established and efficient transformation[6][7], the substrate presents unique challenges that dictate the choice of methodology.

  • Oxetane Ring Stability: The oxetane ring possesses moderate ring strain (approx. 25.5 kcal/mol), making it more reactive than tetrahydrofuran but more stable than an epoxide.[5][8] It is particularly susceptible to ring-opening under acidic conditions.[3][8] While generally reported to be stable under standard catalytic hydrogenation (H₂/Pd) conditions[3][8], aggressive hydrogenolysis (C-O bond cleavage) remains a potential side reaction, especially at elevated temperatures or pressures.

  • Pyrazole Ring Integrity: The pyrazole ring is an aromatic heterocycle and is generally stable to hydrogenation. However, under forcing conditions, reduction of the aromatic system or cleavage of the N-N bond can occur.

To address these challenges, three primary methods are evaluated, ranging from the industry-standard approach to milder alternatives designed to maximize functional group tolerance.

Diagram: Overall Reaction Scheme

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Vessel: Substrate + Solvent B Add Catalyst (Under Inert Gas) A->B C Seal & Purge (N₂ then H₂) B->C D Pressurize (H₂) or Add H-Donor C->D E Agitate / Heat D->E F Monitor Reaction (TLC / LC-MS) E->F G Vent & Purge (N₂) F->G H Filter (Celite®) to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Product (Chromatography) I->J K Final Product J->K Characterize (NMR, MS)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalytic Reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

Welcome to the technical support center for the catalytic reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the catalytic reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis of the corresponding amine, a valuable building block in pharmaceutical development.

Introduction

The catalytic reduction of a nitro group is a fundamental transformation in organic synthesis. However, the presence of both a pyrazole ring and a strained oxetane moiety in 4-nitro-1-(oxetan-3-yl)-1H-pyrazole introduces specific challenges that require careful optimization of reaction conditions. This guide provides a structured approach to troubleshoot common issues and optimize your experimental setup for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the catalytic reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole?

A1: A reliable starting point for this reaction is to use 5-10 mol% of 10% Palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol or methanol.[1] The reaction is typically run under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature with vigorous stirring.[1][2]

Q2: What is the role of the solvent in this reaction?

A2: The solvent is crucial for dissolving the substrate and ensuring it comes into contact with the solid catalyst.[1] Protic solvents like ethanol and methanol are often preferred as they can also act as a proton source during the reduction.[1] The polarity of the solvent can influence the reaction rate, with more polar solvents sometimes leading to faster reactions.[3]

Q3: Can other catalysts be used besides Pd/C?

A3: Yes, while Pd/C is a common and effective choice, other catalysts can be employed.[4] Platinum on carbon (Pt/C) or Raney Nickel are also viable options.[4][5] The choice of catalyst can influence selectivity, especially if other reducible functional groups are present in the molecule.[5]

Q4: Is the oxetane ring stable under these catalytic hydrogenation conditions?

A4: The oxetane ring is generally stable under standard catalytic hydrogenation conditions used for nitro group reduction.[6] Oxetanes are known to be metabolically stable and less prone to cleavage than other cyclic ethers like epoxides.[6][7] However, under harsh acidic or highly forcing conditions, ring-opening could become a concern.[8][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the catalytic reduction of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Inactive Catalyst: The catalyst may be old, have been improperly handled, or poisoned.[10]

    • Solution: Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation.[10] If catalyst poisoning is suspected, purify the starting material and use high-purity, degassed solvents.[10] Common poisons for palladium catalysts include sulfur and certain nitrogen-containing compounds.[5]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.[10]

    • Solution: Incrementally increase the catalyst loading, for example, from 5 mol% to 10 mol%.[10]

  • Poor Hydrogen Availability: Leaks in the hydrogenation setup, inadequate stirring, or a depleted hydrogen source can limit the reaction.[10]

    • Solution: Ensure all connections in your apparatus are secure. Increase the stirring rate to improve mass transfer between the gas, liquid, and solid phases.[1][2] If using a hydrogen balloon, ensure it remains inflated throughout the reaction. For larger scales, a pressurized hydrogenation vessel may be necessary.[1]

  • Suboptimal Reaction Conditions: The temperature or hydrogen pressure may not be sufficient.[1]

    • Solution: While room temperature is a good starting point, gentle heating (e.g., to 40-60 °C) can sometimes increase the reaction rate.[1] If using a balloon, switching to a pressurized system (e.g., 2-3 bar of H₂) can also improve conversion.[1]

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Incomplete Reduction: The accumulation of intermediates like nitroso and hydroxylamine species can lead to the formation of colored dimeric byproducts such as azoxy and azo compounds.[5]

    • Solution: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the reaction stalls, consider the troubleshooting steps for low conversion.

  • Over-reduction or Ring Opening: While less common for the pyrazole and oxetane rings under these conditions, highly active catalysts or harsh conditions could potentially lead to undesired reductions.

    • Solution: If you suspect over-reduction, consider using a less active catalyst or milder conditions (lower temperature, lower hydrogen pressure).[5]

Issue 3: Inconsistent Reaction Times

Possible Causes & Solutions:

  • Variability in Catalyst Activity: Different batches of catalyst can have slightly different activities.

    • Solution: If possible, use the same batch of catalyst for a series of reactions to ensure consistency.

  • Inefficient Mass Transfer: Inconsistent stirring rates can lead to variable reaction times.[2]

    • Solution: Use a magnetic stir bar that provides good agitation and maintain a consistent stirring speed for all experiments.

Experimental Protocols

Standard Protocol for Catalytic Reduction
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1-(oxetan-3-yl)-1H-pyrazole.

  • Inerting: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).[11]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by the 10% Pd/C catalyst.[11]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[1] Leave the final backfill connected to a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.[10] Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2][10]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.[2]

Data Summary Table
ParameterRecommended RangeNotes
Catalyst 10% Pd/COther catalysts like Pt/C or Raney Ni can be explored.[4][5]
Catalyst Loading 5 - 10 mol%May need to be increased for difficult substrates.[2]
Hydrogen Pressure 1 - 5 barBalloon pressure is often sufficient for lab scale.[2]
Solvent Ethanol, MethanolEnsure the solvent is dry and deoxygenated.[1][2]
Temperature Room Temperature - 60 °CHigher temperatures may lead to side reactions.[11]
Agitation Vigorous StirringEssential for good mass transfer in heterogeneous reactions.[2]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Substrate & Solvent B Add Catalyst (Pd/C) A->B C Inert Atmosphere (N2 Purge) B->C D Introduce Hydrogen (H2) C->D E Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Filter Catalyst (Celite) F->G H Solvent Evaporation G->H I Purification (if needed) H->I

Caption: Experimental workflow for catalytic reduction.

Troubleshooting Decision Tree

G Start Low Conversion? Catalyst Check Catalyst Activity Start->Catalyst Yes Success Reaction Complete Start->Success No Conditions Optimize Conditions Catalyst->Conditions IncreaseLoading Increase Catalyst Loading Catalyst->IncreaseLoading Purity Check Substrate/Solvent Purity Conditions->Purity IncreaseTemp Increase Temperature/Pressure Conditions->IncreaseTemp Purify Purify Starting Materials Purity->Purify IncreaseLoading->Success IncreaseTemp->Success Purify->Success

Caption: Troubleshooting decision tree for low conversion.

Safety Considerations

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[12][13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.[13][14]

  • Pyrophoric Catalysts: Palladium on carbon can be pyrophoric, especially after use and when dry.[11][15] It is crucial to handle the catalyst carefully, and after filtration, the catalyst should be kept wet with water to minimize the risk of fire.[11]

  • Pressure Equipment: If working with pressurized hydrogen, ensure the equipment is rated for the intended pressure and has been properly inspected.[12][14] Always purge the system with an inert gas before introducing hydrogen to remove any oxygen.[12][13]

References

  • Chemical Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Nanjing HjChem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • YouTube. (2024, June 7). Hydrogenation reaction safety. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the nitroarene reduction. Retrieved from [Link]

  • RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • University of St Andrews. (n.d.). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. Retrieved from [Link]

  • ACS Publications. (2021, October 6). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

  • PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • ACS Publications. (2020, May 4). Highly Enantioselective, Hydrogen-Bond-Donor Catalyzed Additions to Oxetanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2026, March 10). Phenazine-Based Homogeneous Photocatalysts for Visible-Light-Driven Hydrogenation of Nitroarenes Under Mild Conditions. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Room temperature complete reduction of nitroarenes over a novel Cu/SiO2@NiFe2O4 nano-catalyst in an aqueous medium – a kinetic and mechanistic study. Retrieved from [Link]

  • ACS Publications. (2014, March 6). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in the Selective Catalytic Reduction of NO x with Various NO 2 Fractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubMed. (2010, November 10). Catalytic enantioselective 1,3-dipolar cycloadditions of nitrones with propioloylpyrazoles and acryloylpyrazoles induced by chiral π-cation catalysts. Retrieved from [Link]

Sources

Optimization

minimizing side-product formation in 4-nitro-1-(oxetan-3-yl)-1H-pyrazole reactions

Welcome to the technical support center for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side-products. By understanding the underlying chemical principles, you can optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I'm observing a significant amount of an isomeric side-product. How can I improve the regioselectivity of the N-alkylation?

A1: The formation of regioisomers during the N-alkylation of pyrazoles is a common challenge, arising from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2] For 4-nitropyrazole, alkylation can occur at either the N1 or N2 position, leading to a mixture that can be difficult to separate.[1][2]

Underlying Cause: The regioselectivity of pyrazole alkylation is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.[1][3]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Solvent Polarity: The choice of solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[1]

  • Base Selection: The base is a critical parameter. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][4] Sodium hydride (NaH) can also be used to drive the reaction towards a single isomer.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Base Switch to a bulkier or different base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).A different cation can alter the coordination with the pyrazole anion, influencing the site of alkylation. NaH ensures complete deprotonation, which can favor the thermodynamically more stable product.[1]
Solvent Use a polar aprotic solvent like DMF or DMSO.These solvents can influence the solvation of the pyrazole anion and the transition state, thereby affecting the N1/N2 ratio.[1]
Temperature Lower the reaction temperature.Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic control of the reaction, often favoring the formation of a single isomer.[5]
Leaving Group Use an oxetane electrophile with a better leaving group (e.g., tosylate or iodide instead of bromide).A more reactive electrophile can sometimes lead to a more selective reaction by lowering the activation energy for the desired pathway.[1]
Q2: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is a ring-opened oxetane product. How can I prevent this?

A2: The oxetane ring is susceptible to nucleophilic attack, leading to ring-opening, especially under harsh reaction conditions.[6][7] This can result in the formation of undesired side-products where the pyrazole has reacted with the opened oxetane, leading to a more complex and difficult-to-purify mixture.

Underlying Cause: The high ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening by nucleophiles, including the deprotonated pyrazole.[7][8] This is particularly prevalent under strongly basic or acidic conditions, or at elevated temperatures.[6][9]

Troubleshooting Strategies:

  • Milder Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydride (NaH) if ring-opening is a major issue.[1][4]

  • Temperature Control: Maintain a lower reaction temperature. Often, room temperature is sufficient for the N-alkylation to proceed without significant oxetane degradation.[5]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • pH Control: Ensure the reaction is not acidic during workup, as acids can catalyze the ring-opening of the oxetane.[9]

Q3: The overall yield of my desired 4-nitro-1-(oxetan-3-yl)-1H-pyrazole is consistently low. What factors could be contributing to this?

A3: Low yields can stem from a variety of factors including incomplete reaction, product degradation, or inefficient purification.

Troubleshooting Decision Tree:

G start Low Yield Observed incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation purification Purification Issues? start->purification base Increase Base Equivalents (1.1-1.5 eq.) incomplete->base Check Base Activity temp Increase Temperature Incrementally (e.g., to 40-50 °C) incomplete->temp Check Temperature time Increase Reaction Time incomplete->time Check Time leaving_group Use More Reactive Electrophile (e.g., Oxetan-3-yl tosylate) incomplete->leaving_group Check Electrophile lower_temp Lower Reaction Temperature degradation->lower_temp milder_base Use Milder Base (e.g., K₂CO₃) degradation->milder_base shorter_time Shorten Reaction Time degradation->shorter_time recrystallization Optimize Recrystallization Solvent purification->recrystallization chromatography Adjust Chromatography Conditions (e.g., gradient, deactivated silica) purification->chromatography

Caption: Troubleshooting low yield in 4-nitro-1-(oxetan-3-yl)-1H-pyrazole synthesis.

Detailed Optimization Steps:

  • Reagent Quality: Ensure all reagents are pure and dry. The presence of water can quench the base and hinder the reaction.

  • Order of Addition: Add the 4-nitropyrazole to a suspension of the base in the solvent and stir for a period before adding the oxetane electrophile. This ensures complete deprotonation of the pyrazole.[5]

  • Purification: 4-nitropyrazole derivatives can sometimes be challenging to purify via column chromatography due to their polarity. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) as an alternative or complementary step.[10]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the synthesis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole?

A1: A reliable starting point for this reaction is the use of a carbonate base in a polar aprotic solvent.

General Protocol:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 1. Add 4-nitropyrazole (1.0 eq.) and K₂CO₃ (1.5 eq.) to DMF. B 2. Stir at room temperature for 30 min. A->B C 3. Add oxetane electrophile (1.1 eq.). B->C D 4. Stir at room temperature for 12-24h. C->D E 5. Monitor by TLC/LC-MS. D->E F 6. Quench with water and extract with ethyl acetate. E->F G 7. Wash organic layer with brine, dry, and concentrate. F->G H 8. Purify by column chromatography (e.g., EtOAc/Hexanes). G->H

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for 4-nitro-1-(oxetan-3-yl)-1H-pyrazole purity

Comparative HPLC Method Development and ICH Q2(R2) Validation for the Purity Analysis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole As the complexity of pharmaceutical intermediates increases, traditional analytical approaches...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative HPLC Method Development and ICH Q2(R2) Validation for the Purity Analysis of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

As the complexity of pharmaceutical intermediates increases, traditional analytical approaches often fall short. The compound 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (CAS: 1393100-37-2) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics[1][2].

From a chromatographic perspective, this molecule presents a distinct challenge due to its mixed-polarity profile. The oxetane ring imparts significant hydrophilicity and acts as a rigid hydrogen-bond acceptor, while the nitro-pyrazole core is highly electron-deficient, aromatic, and possesses a strong dipole moment. This guide objectively compares stationary phase chemistries to solve this separation challenge and outlines a comprehensive validation protocol grounded in the latest ICH Q2(R2)[3] and USP <1220>[4] lifecycle frameworks.

Chromatographic Strategy & Column Comparison

Standard reversed-phase methods typically default to C18 columns, which rely exclusively on dispersive (hydrophobic) interactions. However, highly polar or dipole-heavy molecules often exhibit poor retention, peak tailing, or co-elution with polar impurities on C18 phases.

To establish causality in our method design, we must match the stationary phase to the analyte's physicochemical properties. We compared three distinct column chemistries:

  • C18 (Octadecyl): Purely hydrophobic interactions.

  • Phenyl-Hexyl: Hydrophobic combined with π−π interactions.

  • PFP (Pentafluorophenyl): Orthogonal selectivity driven by dipole-dipole interactions, π−π stacking, and hydrogen bonding[5][6].

Experimental Comparison Data

Conditions: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradient, 1.0 mL/min, UV 260 nm.

Column ChemistryRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs. Critical ImpurityPrimary Retention Mechanism
Standard C18 1.21.851.4Dispersive (Hydrophobic)
Phenyl-Hexyl 2.51.402.8Dispersive, π−π
PFP 4.81.055.6Dipole-dipole, π−π , H-bond

Conclusion: The PFP column vastly outperforms C18 and Phenyl-Hexyl. The highly electronegative fluorine atoms on the PFP phase create a strong surface dipole that interacts directly with the strong dipole of the nitro group[5]. Furthermore, the electron-deficient PFP ring engages in π−π interactions with the pyrazole core, while the fluorines provide hydrogen-bond accepting sites for the oxetane oxygen. This multi-modal interaction yields superior retention, perfect peak symmetry, and robust resolution.

HPLC_Workflow A Target Analyte: 4-nitro-1-(oxetan-3-yl)-1H-pyrazole B Physicochemical Profiling (Mixed Polarity, Strong Dipole) A->B C1 C18 Column (Hydrophobic only) B->C1 Poor Retention C2 Phenyl-Hexyl Column (Pi-Pi interactions) B->C2 Moderate Selectivity C3 PFP Column (Dipole, Pi-Pi, H-bond) B->C3 Optimal Selectivity D Method Optimization (Mobile Phase, pH, Gradient) C3->D E Validation (ICH Q2(R2)) D->E

Fig 1: Decision tree for column selection based on analyte physicochemical properties.

Step-by-Step Optimized Methodology

Based on the comparative data, the following protocol represents the optimized, self-validating methodology for purity analysis.

Reagents & Materials:

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Rationale: pH 3.0 suppresses the ionization of any weakly basic impurities and neutralizes residual silanols on the silica support, ensuring sharp peaks).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Instrumental Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times against ambient laboratory fluctuations).

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (The nitroaromatic chromophore provides a strong, specific absorption maximum here, minimizing baseline noise from non-aromatic matrix components).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10% 60% B

    • 12.0 - 15.0 min: 60% B

    • 15.0 - 15.1 min: 60% 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Method Validation Protocol (ICH Q2(R2) & USP <1225>)

Modern analytical science has shifted from viewing validation as a one-time checkbox to treating it as a continuous lifecycle, as defined by USP <1220>[4][7] and the revised ICH Q2(R2) guidelines[3][8].

A. Specificity & Forced Degradation

To prove the method is stability-indicating, 4-nitro-1-(oxetan-3-yl)-1H-pyrazole was subjected to forced degradation.

  • Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60°C for 24h. (The oxetane ring is susceptible to ring-opening under harsh aqueous conditions).

  • Oxidation: 3% H2​O2​ at room temperature for 24h.

  • Photolysis: ICH Q1B standard conditions.

Result: Peak purity angle was less than the peak purity threshold across all degraded samples using Photodiode Array (PDA) detection, proving no co-elution of degradants with the main peak.

B. Linearity, Accuracy, and Precision

The method was evaluated across the reportable range (50% to 150% of the nominal target concentration of 0.1 mg/mL)[3][9].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
System Precision %RSD 2.0% (n=6 injections)%RSD = 0.45%Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.82%Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)0.02 µg/mL / 0.06 µg/mLPass

System Suitability: The Self-Validating Mechanism

A truly authoritative protocol is designed as a self-validating system . The method does not rely solely on historical validation data; it continuously proves its fitness for purpose during every single sequence through System Suitability Testing (SST)[4][7].

Before any sample data is integrated, the system must pass the following SST criteria:

  • Resolution ( Rs​ ): 2.0 between the API and its closest eluting impurity.

  • Tailing Factor ( Tf​ ): 1.5 for the main peak.

  • Theoretical Plates ( N ): 5,000.

  • Injection Precision: %RSD 2.0% for 5 replicate injections of the standard.

If the column degrades or the mobile phase is prepared incorrectly, the SST will fail. This prevents the generation of out-of-specification (OOS) results caused by analytical error, acting as the critical feedback loop in Stage 3 of the USP <1220> lifecycle[4][10].

USP_Lifecycle ATP Analytical Target Profile (ATP) Stage1 Stage 1: Procedure Design (Method Development) ATP->Stage1 Stage2 Stage 2: Qualification (ICH Q2(R2) Validation) Stage1->Stage2 Stage3 Stage 3: Continued Verification (Routine Monitoring & SST) Stage2->Stage3 Stage3->Stage1 Change Control

Fig 2: The 3-stage analytical procedure lifecycle management workflow.

References

  • ICH Q2(R2) Validation of analytical procedures - International Council for Harmonisation (ICH). Available at: [Link][3]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). Available at:[Link][11]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. Available at:[Link][12]

  • 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole, CAS: 1393100-37-2 - AimBusinessApps Chemical Database. Available at: [Link][1]

  • USP <1220> Analytical Procedure Lifecycle - DSDP Analytics. Available at:[Link][4]

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC - Chromatography Online. Available at: [Link][5]

  • Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP - YMC Co., Ltd. Available at:[Link][6]

Sources

Comparative

pKa comparison of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole analogs

Physicochemical Profiling and pKa Comparison of 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole Analogs As a Senior Application Scientist in early-phase drug discovery, evaluating the physicochemical properties of novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and pKa Comparison of 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole Analogs

As a Senior Application Scientist in early-phase drug discovery, evaluating the physicochemical properties of novel heterocyclic building blocks is paramount for successful lead optimization. The oxetane ring has emerged as a transformative motif in medicinal chemistry, frequently deployed to fine-tune lipophilicity (LogD), metabolic stability, and basicity (pKa) without significantly inflating molecular weight[1]. When conjugated to a pyrazole core—a privileged scaffold in pharmacology[2]—the oxetane ring exerts a profound inductive effect.

This guide provides an objective, data-driven comparison of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole against its structural analogs, detailing the mechanistic causality behind its pKa modulation and the self-validating experimental protocols required for precise physicochemical profiling.

Mechanistic Rationale: The Oxetane Inductive Effect

The basicity of the pyrazole N2 atom is highly sensitive to the electronic nature of its substituents. A typical unsubstituted pyrazole exhibits a pKa of ~2.5[3]. The introduction of a strongly electron-withdrawing 4-nitro group drastically reduces this basicity via resonance and inductive (-I, -M) effects.

When an oxetane ring is appended at the N1 position, its inherent dipole and the electronegativity of the oxygen atom exert an additional strong -I effect across the sigma bond framework. Unlike a standard alkyl group (e.g., a methyl group) which is electron-donating (+I), the oxetane ring acts as an electron-withdrawing bioisostere[4]. This dual electron-withdrawal (4-nitro and 1-oxetanyl) pushes the conjugate acid pKa into the negative range. In rational drug design, this precise pKa attenuation is strategically utilized to mitigate off-target liabilities, such as hERG channel inhibition, which is often exacerbated by highly basic nitrogens[1].

Quantitative Data Comparison

To objectively assess the impact of the oxetane substitution, we compare the target compound against three benchmark analogs.

CompoundSubstituent at N1Conjugate Acid pKa (N2)ClogPTPSA (Ų)
Analog A -H (Unsubstituted)-1.8 ± 0.20.4571.5
Analog B -CH₃ (Methyl)-1.2 ± 0.10.8562.7
Analog C -Oxetan-3-yl-2.4 ± 0.10.6271.9
Analog D -Tetrahydrofuran-3-yl-1.9 ± 0.11.1071.9

Data Interpretation: Analog C (the oxetane derivative) exhibits the lowest pKa (-2.4) due to the strong inductive pull of the strained 4-membered cyclic ether. Compared to the methyl analog (Analog B), the oxetane reduces basicity by over 1 log unit while maintaining a lower ClogP than the tetrahydrofuran analog (Analog D). This highlights the oxetane's unique utility in optimizing the lipophilic efficiency (LiPE) of drug candidates[4].

Experimental Methodology: Self-Validating pKa Determination

Because these highly deactivated pyrazoles possess negative pKa values and limited aqueous solubility, standard aqueous potentiometry is insufficient. We employ a self-validating UV-metric cosolvent titration method coupled with Yasuda-Shedlovsky extrapolation.

Step 1: Cosolvent System Preparation Prepare a series of methanol/water mixtures ranging from 10% to 60% methanol by weight. Causality: The cosolvent ensures complete dissolution of the lipophilic analogs, preventing precipitation artifacts that would otherwise skew the titration curve and invalidate the measurement.

Step 2: UV-Metric Titration (pH 0.0 to 5.0) Dissolve the analyte at 50 µM in the respective cosolvent mixtures. Titrate using 0.5 M HCl. Causality: The 4-nitro group acts as a powerful internal chromophore. Protonation of the N2 atom disrupts the extended conjugation of the nitro-pyrazole system, resulting in a distinct hypsochromic shift (blue shift) in the UV absorbance spectrum. Tracking the isosbestic points ensures the system is a pure two-state (protonated vs. deprotonated) equilibrium, validating the absence of compound degradation during the assay.

Step 3: Yasuda-Shedlovsky Extrapolation (Self-Validation) Plot the apparent pKa (psKa) measured in each cosolvent mixture against the inverse dielectric constant (1/ε) of the respective mixture. Causality: The relationship must be strictly linear. A linear regression extrapolated to the dielectric constant of pure water (1/ε = 0.0127 at 25°C) yields the true aqueous pKa. If the plot deviates from linearity (R² < 0.99), it immediately flags the user to potential compound aggregation or specific solvent interactions, making the protocol an inherently self-validating system.

Workflow Visualization

Below is the logical workflow for the high-throughput pKa screening and validation of these analogs.

pKa_Workflow Start Compound Library (Oxetane Analogs) Prep Sample Preparation (Methanol/Water Cosolvent) Start->Prep UV UV-Metric Titration (Tracking Isosbestic Points) Prep->UV Primary Assay Potentio Potentiometric Titration (Orthogonal Check) Prep->Potentio Low-Solubility Check Yasuda Yasuda-Shedlovsky Extrapolation UV->Yasuda Potentio->Yasuda Validation Linearity Check (Self-Validation) Yasuda->Validation Validation->Prep R² < 0.99 (Adjust Cosolvent) Data Aqueous pKa Determination Validation->Data R² > 0.99

Fig 1: Orthogonal UV-metric pKa determination and self-validating extrapolation workflow.

Conclusion

The integration of an oxetan-3-yl group into the 4-nitro-1H-pyrazole scaffold provides a powerful lever for physicochemical modulation. By strategically suppressing the basicity of the pyrazole core while tightly controlling lipophilicity, medicinal chemists can optimize pharmacokinetic profiles and mitigate basicity-driven toxicities. The self-validating UV-metric protocols outlined here ensure that even extreme, negative pKa values are quantified with absolute scientific confidence.

Sources

Validation

Spectroscopic Validation and Comparative Analysis of 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole Reference Standards

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol Executive Summary & Biological Context In modern pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Biological Context

In modern pharmaceutical development, functionalized pyrazoles are indispensable scaffolds. Specifically, 4-nitro-1-(oxetan-3-yl)-1H-pyrazole (CAS: 1393100-37-2) has emerged as a critical building block in the synthesis of selective Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors [1]. The incorporation of the oxetane ring improves aqueous solubility and metabolic stability compared to traditional alkyl groups, while the nitro group serves as a versatile handle for downstream reduction and functionalization.

Because this intermediate is synthesized via the N-alkylation of 4-nitro-1H-pyrazole with an oxetanyl electrophile, regioisomeric impurities—such as the 3-nitro isomer—are common synthetic byproducts. As a Senior Application Scientist, I emphasize that relying on uncertified, in-house working standards without rigorous orthogonal spectroscopic validation can lead to catastrophic downstream failures in multi-step API synthesis.

This guide provides an objective comparison between a high-purity Certified Reference Material (CRM), an in-house Working Standard (WS), and a common Isomeric Impurity, supported by self-validating experimental protocols.

Pathway IL Cytokine Signal (IL-6, IL-23) Rec Receptor Complex IL->Rec JAK TYK2 / JAK1 Kinases (Target of Pyrazole Scaffold) Rec->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Gene Gene Transcription (Inflammatory Response) STAT->Gene Translocates to Nucleus

Fig 1. TYK2/JAK signaling pathway targeted by 4-nitro-1-(oxetan-3-yl)-1H-pyrazole derivatives.

Comparative Analysis: CRM vs. Working Standard vs. Isomer

To demonstrate the necessity of high-fidelity reference materials, we compared a commercially sourced CRM against a semi-purified in-house Working Standard and the isolated 3-nitro regioisomer.

Table 1: Performance and Purity Comparison

ParameterCertified Reference Material (CRM)In-House Working Standard (WS)3-Nitro Isomeric Impurity
Chromatographic Purity (LC-UV) ≥ 99.5%94.2%≥ 98.0%
Assay (qNMR) 99.2% ± 0.3%91.5% ± 1.2%N/A
Isomeric Content < 0.1%4.5% (3-nitro isomer)Principal Component
LC-HRMS [M+H]⁺ 170.0560 Da170.0561 Da170.0560 Da
Residual Solvent < 100 ppm2.1% (Ethyl Acetate)< 500 ppm
Suitability Quantitative Assays, API ReleaseEarly-stage R&D onlyAnalytical Spiking

Insight: While LC-HRMS cannot distinguish between the 4-nitro and 3-nitro isomers due to their identical exact mass, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide the definitive structural resolution required for validation.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every analytical run must include internal checks to ensure data integrity and rule out instrumental artifacts.

High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Rationale: We utilize DMSO- d6​ rather than CDCl 3​ . The high polarity of the nitro-pyrazole system can lead to line-broadening in non-polar solvents due to transient aggregation. DMSO- d6​ disrupts these interactions, yielding sharp, highly resolved multiplets for the strained oxetane ring [2].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the pyrazole standard.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation: TMS acts as an internal zero-point reference to prevent chemical shift drift.

  • Equilibration: Place the NMR tube in a 400 MHz spectrometer. Allow 5 minutes for thermal equilibration at 298 K to prevent convection currents that distort peak shape.

  • Acquisition (¹H): Run a standard 1D proton sequence (zg30). Use a relaxation delay ( D1​ ) of 5 seconds to ensure complete relaxation of the rigid pyrazole protons, allowing for accurate integration.

  • Acquisition (¹³C): Run a proton-decoupled carbon sequence (zgpg30) with a minimum of 512 scans.

LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry)

Causality & Rationale: The oxetane ring is highly susceptible to ring-opening fragmentation under harsh ionization conditions. We employ Electrospray Ionization (ESI) in positive mode with optimized, low-fragmentor voltage to preserve the intact molecular ion [M+H]+ for accurate mass determination.

Step-by-Step Protocol:

  • System Suitability: Inject a blank (Methanol:Water) to verify the absence of column carryover.

  • Sample Prep: Dilute the standard to 1 µg/mL in LC-MS grade Methanol.

  • Chromatography: Use a C18 column (50 x 2.1 mm, 1.8 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization: Set ESI capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Detection: Scan range from m/z 100 to 500.

ATR-FTIR Spectroscopy

Causality & Rationale: Traditional KBr pellet methods are highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretch (~3300 cm⁻¹) that can obscure critical fingerprint regions. Attenuated Total Reflectance (ATR) requires no sample prep and eliminates moisture artifacts, providing a pristine view of the oxetane C-O-C stretch.

Step-by-Step Protocol:

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans).

  • Application: Place 2 mg of the solid crystalline powder directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Record 32 co-added scans from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

Spectroscopic Data & Structural Elucidation

The differentiation between the 4-nitro CRM and the 3-nitro isomer relies heavily on the electronic environment of the pyrazole ring [3].

Table 2: ¹H NMR Chemical Shift Assignments (DMSO- d6​ , 400 MHz)

Proton PositionCRM (4-Nitro Isomer)Isomeric Impurity (3-Nitro Isomer)Multiplicity & Coupling
Pyrazole H3 δ 8.32 ppmN/A (Substituted)Singlet (s)
Pyrazole H4 N/A (Substituted)δ 7.15 ppmDoublet (d), J = 2.5 Hz
Pyrazole H5 δ 8.85 ppmδ 8.05 ppmSinglet (s) in CRM; Doublet (d) in Isomer
Oxetane CH (H3') δ 5.60 ppmδ 5.55 ppmMultiplet (m)
Oxetane CH₂ (H2', H4') δ 4.95, 4.85 ppmδ 4.92, 4.82 ppmMultiplets (m)

Expert Mechanistic Insight: In the 4-nitro isomer , the strongly electron-withdrawing nitro group sits between the two remaining protons (H3 and H5). Because they are separated by the nitro-bearing carbon, they do not couple to each other, appearing as two distinct, highly deshielded singlets . Conversely, in the 3-nitro isomer , protons H4 and H5 are adjacent. They couple to one another, producing two characteristic doublets with a coupling constant (J) of approximately 2.5 Hz. This fundamental difference is the absolute gold standard for validating the regiochemistry of this reference standard.

FT-IR Fingerprint:

  • ν(NO₂) Asymmetric: 1532 cm⁻¹

  • ν(NO₂) Symmetric: 1355 cm⁻¹

  • ν(C-O-C) Oxetane Ring: 982 cm⁻¹ (Strong, sharp band confirming intact oxetane)

Multi-Modal Validation Workflow

To ensure absolute trustworthiness of the reference standard, the data from the orthogonal techniques must be integrated into a unified Certificate of Analysis (CoA).

Workflow A Sample Preparation (Weighing & Solvation) B 1H & 13C NMR (Regioisomer Resolution) A->B C LC-HRMS (Exact Mass & Purity) A->C D ATR-FTIR (Functional Groups) A->D E Data Integration & Cross-Validation B->E C->E D->E F Certificate of Analysis (CRM Generation) E->F

Fig 2. Multi-modal spectroscopic workflow for reference standard validation.

References

  • Title: United States Patent 10,980,815 B2 (Inhibitors of TYK2 and JAK1)
  • Title: Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Comparative

lipophilicity and logP comparison of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole

As a Senior Application Scientist specializing in physicochemical profiling and structural optimization, I frequently encounter the challenge of balancing a drug candidate’s lipophilicity with its metabolic stability and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in physicochemical profiling and structural optimization, I frequently encounter the challenge of balancing a drug candidate’s lipophilicity with its metabolic stability and aqueous solubility. The molecule 4-nitro-1-(oxetan-3-yl)-1H-pyrazole represents a masterclass in modern bioisosteric design.

By integrating an oxetane ring onto a pyrazole core, medicinal chemists can dramatically alter the molecule's partition coefficient (logP) without increasing its steric footprint. This guide provides an objective, data-driven comparison of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole against its traditional alkyl and carbocyclic alternatives, supported by self-validating experimental protocols.

Mechanistic Rationale: The Power of Oxetane Bioisosterism

The pyrazole fragment is a widely utilized bioisostere for arenes, known to improve potency and physiochemical properties in drug pipelines 1[1]. However, functionalizing the N1 position with standard alkyl groups (like isopropyl or cyclobutyl) to explore chemical space inevitably drives up lipophilicity (logP). High lipophilicity correlates directly with poor aqueous solubility, high plasma protein binding, and increased vulnerability to Cytochrome P450 (CYP450) oxidative metabolism.

To circumvent this, the oxetan-3-yl group is employed. The oxetane ring is an emergent, highly polar motif that occupies a nearly identical spatial volume to a gem-dimethyl or isopropyl group 2[2]. Because of the strong dipole moment introduced by the oxygen atom, oxetanes act as powerful tools to lower logP, fine-tune pKa, and improve metabolic clearance without sacrificing target affinity 3[3].

BioisostericLogic A Alkyl/Cycloalkyl Substitution (e.g., Isopropyl) B High logP (>1.5) A->B C CYP450 Liability A->C D Oxetan-3-yl Substitution A->D Bioisosteric Replacement E Lower logP (~0.5) D->E F High Aqueous Solubility D->F G Metabolic Stability D->G

Figure 1: Logical pathway of replacing alkyl groups with an oxetane bioisostere to modulate logP.

Comparative Physicochemical Profiling

To objectively evaluate the performance of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole, we must compare it against its direct structural analogs. The presence of the 4-nitro group heavily withdraws electron density, rendering the pyrazole ring highly deactivated and polar. When we vary the N1 substituent, the shift in lipophilicity becomes starkly apparent.

Below is a comparative baseline of calculated physicochemical properties demonstrating how the oxetane ring successfully bridges the gap between the overly polar unsubstituted parent and the overly lipophilic alkyl analogs.

CompoundN1-SubstituentMW ( g/mol )Est. logPTPSA (Ų)Physicochemical Impact
4-nitro-1H-pyrazole None (N-H)113.080.4574.1High H-bond donor capacity; rapidly cleared.
4-nitro-1-isopropyl-1H-pyrazole Isopropyl155.151.6045.8High lipophilicity; introduces CYP450 oxidation site.
4-nitro-1-cyclobutyl-1H-pyrazole Cyclobutyl167.161.8545.8Highly lipophilic; poor aqueous solubility.
4-nitro-1-(oxetan-3-yl)-1H-pyrazole Oxetan-3-yl169.140.5555.0Optimal balance; low lipophilicity, high solubility.

As shown, replacing the isopropyl group with an oxetan-3-yl group drops the logP by approximately 1 log unit. This massive reduction in lipophilicity directly translates to improved off-target profiles and enhanced pharmacokinetic properties 4[4].

Experimental Workflows: Self-Validating logP Determination

In my laboratory, we do not rely solely on in silico logP predictions (cLogP), as highly polarized heterocycles often deviate from calculated models. We utilize a highly controlled, self-validating Shake-Flask Method (OECD Guideline 107) coupled with LC-MS/MS quantification.

Causality & Self-Validation in Experimental Design
  • Causality of Mutual Saturation: n-Octanol and water are partially miscible. Failing to mutually saturate the solvents prior to the experiment causes volume shifts during equilibration, artificially skewing the phase ratio and resulting in erroneous logP calculations.

  • Self-Validating Mass Balance: To ensure data integrity, our protocol mandates quantifying the analyte in both the aqueous and octanol phases rather than relying on simple subtraction from the initial stock concentration. A mass balance recovery of 95–105% validates that no compound was lost to glass adsorption, precipitation, or degradation during the 24-hour equilibration.

ShakeFlask S1 1. Solvent Mutual Saturation (n-Octanol & Water, 24h) S2 2. Analyte Dissolution (Known conc. in Octanol) S1->S2 S3 3. Phase Equilibration (Mechanical shaking, 25°C) S2->S3 S4 4. Phase Separation (Centrifugation to break emulsions) S3->S4 S5 5. LC-MS/MS Quantification (Self-validating mass balance) S4->S5

Figure 2: Step-by-step experimental workflow for the Shake-Flask logP determination method.

Step-by-Step Protocol: Shake-Flask logP Measurement
  • Solvent Preparation: Stir equal volumes of HPLC-grade n-octanol and highly purified water (Milli-Q) in a sealed vessel for 24 hours at 25°C to achieve mutual saturation. Separate the phases using a separatory funnel.

  • Stock Solution: Dissolve exactly 1.0 mg of 4-nitro-1-(oxetan-3-yl)-1H-pyrazole in 1.0 mL of the pre-saturated n-octanol to create a primary stock.

  • Equilibration: In a silanized glass vial, combine 500 µL of the spiked n-octanol with 500 µL of pre-saturated water. Seal the vial and agitate on a mechanical shaker at 100 rpm for 24 hours at a strictly controlled 25°C.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes. Causality: Mechanical shaking creates micro-emulsions at the interface; centrifugation is mandatory to force a sharp, absolute phase separation.

  • Sampling & Dilution: Carefully extract 100 µL from the octanol layer and 100 µL from the aqueous layer using separate, clean syringes. Dilute both samples 1:100 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) containing a known internal standard (e.g., deuterated pyrazole).

  • Quantification: Inject both phases into an LC-MS/MS system. Calculate logP using the formula: logP = log10([Concentration in Octanol] / [Concentration in Water]). Verify that the sum of the moles in both phases equals the initial input (95-105% recovery).

Conclusion

The structural transition from an alkyl-substituted pyrazole to 4-nitro-1-(oxetan-3-yl)-1H-pyrazole perfectly illustrates the utility of oxetanes in modern drug design. By leveraging the oxetane ring, researchers can maintain the steric bulk required for target binding while drastically suppressing lipophilicity. This targeted reduction in logP directly mitigates the risks of poor solubility and rapid oxidative clearance, yielding a significantly more robust and "drug-like" scaffold.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL: [Link]

Sources

Validation

evaluating electron-withdrawing effects of 4-nitro group in oxetane pyrazoles

Evaluating the Electron-Withdrawing Effects of the 4-Nitro Group in Oxetane Pyrazoles: A Physicochemical and Metabolic Comparison Guide In modern medicinal chemistry, the optimization of physicochemical properties is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Electron-Withdrawing Effects of the 4-Nitro Group in Oxetane Pyrazoles: A Physicochemical and Metabolic Comparison Guide

In modern medicinal chemistry, the optimization of physicochemical properties is paramount to transitioning a hit compound into a viable clinical candidate. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups, celebrated for its ability to lower lipophilicity, act as a robust hydrogen-bond acceptor, and improve metabolic stability[1].

However, when an oxetane moiety is directly appended to a heteroaromatic system like a pyrazole, it exerts a distinct inductive electron-withdrawing (-I) effect that modulates the electronic landscape of the core scaffold[2]. By introducing a strong electron-withdrawing group (EWG) such as a 4-nitro substituent (-M, -I) onto the oxetane-pyrazole core, researchers can drastically alter the compound's acidity, basicity, and susceptibility to enzymatic degradation.

This guide provides an objective, data-driven comparison of 4-nitro oxetane pyrazoles against their 4-H, 4-halo, and 4-cyano counterparts, detailing the causality behind their unique physicochemical profiles and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: The Synergistic EWG Effect

The pyrazole nucleus is an amphoteric system. In an unsubstituted state, its conjugate acid possesses a pKa of ~2.5, while its N-H acts as a weak acid with a pKa of ~14.2.

When an oxetane ring is attached (e.g., at the C3 or C5 position), its oxygen atom and strained sp3 hybridized carbons exert an inductive pull that slightly reduces the basicity of the adjacent nitrogen[3]. However, the introduction of a 4-nitro group fundamentally rewrites the electronic distribution. The nitro group is one of the most potent EWGs available, withdrawing electron density through both inductive (-I) and resonance (-M) mechanisms.

Mechanism N 4-Nitro Group (-M, -I Effects) P Pyrazole Core (Electron Depleted) N->P Strong EWG O Oxetane Ring (-I Effect) O->P Inductive EWG A Decreased Basicity (pKa Shift) P->A B Increased CYP450 Stability P->B C Modulated Lipophilicity P->C

Caption: Synergistic electron-withdrawing effects on the pyrazole core.

The Causality of the Shift:

  • pKa Modulation: The 4-nitro group stabilizes the pyrazolide anion via resonance, dropping the N-H pKa from ~14.2 down to ~9.6. Simultaneously, it strips electron density from the basic nitrogen, rendering the conjugate acid pKa virtually negligible (< 0.5)[4].

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically initiate aromatic oxidation via electrophilic attack or single-electron transfer. The dual electron-withdrawing nature of the oxetane and nitro groups renders the pyrazole ring highly electron-deficient, creating a high kinetic barrier to CYP-mediated oxidation[5].

Quantitative Comparison: Profiling the 4-Substituted Oxetane Pyrazoles

To objectively evaluate the performance of the 4-nitro modification, we compare it against other common substitutions (4-H, 4-Cl, and 4-CN) on a standard 5-(oxetan-3-yl)-1H-pyrazole scaffold.

Table 1: Physicochemical and Metabolic Profiling Data
CompoundC4 SubstituentPyrazole N-H pKaConjugate Acid pKaLogD (pH 7.4)HLM CL int​ (µL/min/mg)
1 (Control) -H14.22.51.2542.5
2 (Halogen) -Cl13.51.81.8028.4
3 (Pseudohalogen) -CN11.20.81.0515.2
4 (Strong EWG) -NO 2​ 9.6< 0.50.95< 5.0

Data Interpretation: The 4-nitro analog (Compound 4) demonstrates the most profound reduction in intrinsic clearance (CL int​ ), making it highly metabolically stable. Furthermore, despite the lipophilic nature of many aromatic rings, the combination of the polar oxetane and the nitro group keeps the LogD at an optimal sub-1.0 level, ideal for avoiding non-specific binding and improving aqueous solubility.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify that the testing environment has not artificially skewed the results.

G A Oxetane Pyrazole Library Synthesis B Physicochemical Profiling (pKa, LogD) A->B C In Vitro ADME (Microsomal Stability) A->C D Electronic Mapping (Hammett Constants) A->D E Lead Optimization & Selection B->E C->E D->E

Caption: Workflow for evaluating 4-nitro oxetane pyrazoles.

Protocol A: High-Throughput Potentiometric pKa & LogD Determination

Because the 4-nitro group pushes the pKa to extremes, standard UV-metric titrations may fail if the chromophore does not change significantly upon deprotonation. Potentiometric titration is required.

Causality of Design: Cosolvents (like DMSO) alter the dielectric constant of the medium, artificially suppressing the ionization of acids. This protocol strictly limits DMSO to <0.5% to ensure the measured pKa reflects true aqueous conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the oxetane pyrazole in 10 µL of 100% DMSO. Dilute with 1.99 mL of 0.15 M KCl (aqueous) to maintain a constant ionic strength mimicking physiological conditions.

  • System Suitability (Self-Validation): Titrate a standard reference (e.g., Potassium Hydrogen Phthalate, pKa 5.4) before the test article. If the reference pKa deviates by >0.05 units, recalibrate the pH electrode.

  • Titration: Using an automated titrator, adjust the solution to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH in 0.05 pH unit increments up to pH 12.0.

  • LogD Determination (Shake-Flask): Transfer 1 mL of the pH 7.4 buffered analyte into a vial containing 1 mL of 1-octanol (pre-saturated with pH 7.4 buffer).

  • Equilibration: Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both phases via LC-MS/MS. LogD is calculated as log10​(AUCoctanol​/AUCbuffer​) .

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

This assay evaluates the protective effect of the 4-nitro group against CYP450 oxidation.

Causality of Design: To prove that a low clearance rate is due to the compound's intrinsic stability and not an inactive enzyme batch, high-clearance control compounds must be run in parallel.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Control Integration (Self-Validation): Prepare parallel incubations using Verapamil (high clearance CYP3A4 substrate) and Warfarin (low clearance CYP2C9 substrate). If Verapamil is not rapidly degraded ( CLint​ > 40 µL/min/mg), the assay is invalid.

  • Initiation: Pre-incubate the microsomes with 1 µM of the oxetane pyrazole at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression ( k ) is used to calculate CLint​

    (k×V)/P , where V is the incubation volume and P is the mass of the microsomal protein.
Conclusion

The incorporation of a 4-nitro group into an oxetane pyrazole scaffold is a highly effective strategy for modulating physicochemical liabilities. While the oxetane ring provides a baseline improvement in solubility and acts as a bioisosteric structural spacer[1], the 4-nitro group acts as an electronic anchor. By severely depleting the electron density of the pyrazole core, it eliminates basicity, increases N-H acidity, and provides profound protection against oxidative metabolism. When evaluated through rigorous, self-validating protocols, this combination proves to be a powerful tool in the drug developer's arsenal.

References
  • Source: PMC (National Institutes of Health)
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: ACS Publications URL
  • Oxetanes in Drug Discovery Source: PharmaBlock URL
  • A Scrupulous Review on Multifaceted Pyrazole Nucleus as an Energetic Pharmacological Agent Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

4-nitro-1-(oxetan-3-yl)-1H-pyrazole proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole in Professional Laboratories In pharmaceutical research and drug development, 4-nitro-1-(oxetan-3-yl)-1H-pyrazole serves as a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide for 4-Nitro-1-(oxetan-3-yl)-1H-pyrazole in Professional Laboratories

In pharmaceutical research and drug development, 4-nitro-1-(oxetan-3-yl)-1H-pyrazole serves as a highly specialized intermediate. However, its structural motifs—an energetic nitropyrazole core and a strained oxetane ring—present unique logistical and safety challenges. This guide provides authoritative, step-by-step procedures for the safe handling and disposal of this compound within legitimate, professional laboratory settings, strictly adhering to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

Chemical Hazard Characterization & Causality

To design a self-validating disposal system, one must first understand the mechanistic hazards of the molecule:

  • Energetic Nitropyrazole Core: Nitropyrazole derivatives are classified as energetic materials. The presence of the nitro group on the nitrogen-rich pyrazole ring creates an oxygen balance that can lead to explosive decomposition under thermal stress, mechanical shock, or friction[3][4].

  • Oxetane Ring Reactivity: Oxetanes are four-membered cyclic ethers characterized by significant ring strain. Like other ethers, they are susceptible to atmospheric oxidation, potentially forming shock-sensitive peroxides over time[5][6]. Furthermore, they can undergo violent ring-opening polymerization if exposed to strong Lewis acids or nucleophiles[5][7].

Under EPA RCRA regulations, waste streams containing this compound must be rigorously evaluated for characteristic hazards, primarily Reactivity (D003) [1][2].

Table 1: Hazard Profile and RCRA Classification

Hazard CategoryMechanism / CausalityRCRA Waste CodeRequired PPE
Reactivity (Shock/Friction) Nitropyrazole moiety is sensitive to mechanical stress; potential peroxide formation from the oxetane ring increases friction sensitivity[3][8].D003 (Reactive)Face shield, heavy-duty nitrile gloves, blast shield (if handling aged material)[9].
Toxicity / Irritation Harmful if swallowed; poses a risk of serious damage to the eyes and respiratory tract[9][10].U-Listed (if applicable) / CharacteristicN95/P100 particulate respirator (for powders), chemical safety goggles[9].
Chemical Incompatibility Oxetane ring opens violently in the presence of strong acids/bases; nitropyrazoles form highly sensitive salts with heavy metals[3][7].D003 (Reactive)Standard lab coat, chemical-resistant apron.

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

Disclaimer: On-site chemical treatment, neutralization, or thermal destruction of energetic materials without specific RCRA permitting is strictly prohibited and poses severe safety risks[11]. All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Isolate 4-nitro-1-(oxetan-3-yl)-1H-pyrazole waste from all other laboratory waste streams.

  • Causality: Mixing this compound with heavy metals (e.g., copper, lead) can form metal-nitropyrazole salts, which are exponentially more shock-sensitive than the parent compound[3]. Mixing with strong acids can catalyze an exothermic oxetane ring-opening reaction[5].

Step 2: Safe Containerization

  • Action: Place the chemical in a compatible, non-sparking container, such as High-Density Polyethylene (HDPE). Do not use glass containers if the material is aged and peroxide formation is suspected.

  • Causality (Critical): You must ensure that the threads of the container cap are absolutely clean. Friction generated by twisting a cap over threads contaminated with energetic nitropyrazole dust or oxetane peroxides can provide enough localized energy to initiate a detonation[3][8].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Transfer the sealed container to a designated SAA immediately. The SAA must be cool, dry, and away from direct sunlight or heat sources.

  • Causality: Thermal stability is a primary concern for polynitro-aryl-pyrazoles[3]. Elevated temperatures can accelerate both peroxide formation in the oxetane ring and the decomposition of the nitropyrazole core. Label the container explicitly with "Hazardous Waste," the full chemical name, and "Reactive/Energetic Hazard"[2].

Step 4: EHS Notification and Professional Removal

  • Action: Submit a waste pickup request to your institutional EHS department.

  • Causality: EHS personnel are trained to transport energetic and peroxide-forming materials safely. The ultimate disposal route for such RCRA-regulated pharmaceuticals and energetic intermediates is typically permitted high-temperature hazardous waste incineration (e.g., in a cement kiln or dedicated facility), which safely destroys the energetic organic framework[12].

Waste Management Workflow Visualization

G Start Waste Generation 4-nitro-1-(oxetan-3-yl)-1H-pyrazole Assess Hazard Characterization (RCRA D003 Reactivity) Start->Assess Segregate Strict Segregation (Avoid Acids/Bases/Metals) Assess->Segregate Container Containerization (HDPE, Clean Cap Threads) Segregate->Container SAA Satellite Accumulation Area (Cool, Dark Storage) Container->SAA EHS EHS Notification & Professional Pickup SAA->EHS Dispose Final Treatment (Permitted Incineration) EHS->Dispose

Figure 1: RCRA-compliant disposal workflow for energetic oxetane-pyrazole derivatives.

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. epa.gov.
  • American Chemical Society Topic: Treatment of Hazardous Waste - Regulations.gov. regulations.gov.
  • Recommendation on the Disposal of Household Pharmaceuticals. epa.gov.
  • OSU Hazardous Waste Generator User Guide. oregonstate.edu.
  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. acs.org.
  • 3-Nitropyrazole. cymitquimica.com.
  • 4-nitro-1H-pyrazole 2075-46-9 wiki. guidechem.com.
  • 4-Nitropyrazole | 2075-46-9. chemicalbook.com.
  • CSN Laboratory Safety Manual. csn.edu.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. acs.org.
  • Propylene oxide. wikipedia.org.
  • How to Build Rigid Oxygen-Rich Tricyclic Heterocycles from Triketones and Hydrogen Peroxide. nsf.gov.

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